Mniopetal B
Description
Properties
Molecular Formula |
C25H38O8 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(3S,3aS,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] (2R)-2-hydroxydecanoate |
InChI |
InChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-17-13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20(17)28/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16-,17+,18+,19-,20+,22+,25-/m1/s1 |
InChI Key |
TVPQRCOMJLYKTF-XCIMQVMHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mniopetal B Drimane Sesquiterpenoid: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mniopetal B, a member of the drimane (B1240787) sesquiterpenoid family of natural products, has been identified as a compound of interest due to its potential biological activities. Isolated from fungi of the genus Mniopetalum, this class of compounds, including this compound, has demonstrated inhibitory effects against viral enzymes, as well as antimicrobial and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and related drimane sesquiterpenoids, details common experimental protocols for activity assessment, and visualizes key workflows and potential mechanisms of action. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge to serve as a foundational resource for future research and drug development endeavors.
Introduction to this compound and Drimane Sesquiterpenoids
The mniopetals are a class of natural products characterized by a common drimane sesquiterpenoid core.[1] First isolated from a Canadian species of Mniopetalum, six members of this family, designated Mniopetals A, B, C, D, E, and F, have been identified.[1] These compounds have garnered scientific interest primarily for their significant inhibitory activity against RNA-directed DNA polymerases, including HIV-1 reverse transcriptase.[1] Drimane sesquiterpenoids, in general, are known for a wide array of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[2]
Biological Activities of Mniopetals
The Mniopetal family of compounds is reported to exhibit three primary types of biological activity:
-
Inhibition of Viral Reverse Transcriptases: Mniopetals have shown potent inhibitory activity against the reverse transcriptase enzymes of several retroviruses. This makes them promising candidates for the development of novel antiviral therapeutics.
-
Antimicrobial Activity: Antimicrobial properties have also been attributed to the mniopetal family.
-
Cytotoxic Properties: Like many drimane sesquiterpenoids, mniopetals display cytotoxicity against various cell lines, suggesting potential applications in oncology.
While these activities are ascribed to the mniopetal family generally, specific quantitative data for this compound remains largely unavailable in public literature.
Quantitative Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the cytotoxic activity of other structurally related and well-studied drimane sesquiterpenoids to provide a comparative context for the potential potency of this compound class.
Table 1: Comparative Cytotoxicity of Selected Drimane Sesquiterpenoids
| Compound | Cancer Cell Line | IC50 (µM) |
| Polygodial | DU145 (Prostate) | 71.4 ± 8.5 |
| PC-3 (Prostate) | 89.2 ± 6.8 | |
| MCF-7 (Breast) | 93.7 ± 9.1 | |
| Isodrimenin | DU145 (Prostate) | 90.5 ± 8.2 |
| PC-3 (Prostate) | 87.6 ± 9.2 | |
| Asperflavinoid A | HepG2 (Liver) | 38.5 |
| MKN-45 (Gastric) | 26.8 | |
| Ustusolate E | HL-60 (Leukemia) | 8 |
| L5178Y (Lymphoma) | 1.6 | |
| PC-12 (Pheochromocytoma) | 19.3 | |
| HeLa (Cervical) | 15.8 |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological function. A lower IC50 value indicates a more potent compound.
Experimental Protocols
The following sections detail generalized experimental protocols relevant to assessing the biological activities of this compound and other drimane sesquiterpenoids.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by dissolving them in a suitable solvent and measuring the absorbance at a specific wavelength.
General Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and incubate for a specified duration (typically 48 or 72 hours).
-
MTT Incubation: Following the treatment period, replace the medium with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solvent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Calculate the concentration of the compound that results in a 50% reduction in cell viability (IC50) from the generated dose-response curves.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for viral replication.
Principle: The assay measures the incorporation of labeled deoxynucleoside triphosphates (dNTPs) into a new DNA strand synthesized by HIV-1 RT using a template-primer complex. The amount of newly synthesized DNA is quantified, and a reduction in its synthesis in the presence of the test compound indicates inhibition of the enzyme.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, a template-primer such as poly(A)-oligo(dT), labeled dNTPs (e.g., digoxigenin- and biotin-labeled), and the HIV-1 RT enzyme.
-
Compound Incubation: Add various concentrations of the test compound (e.g., this compound) to the reaction mixture and incubate.
-
Enzymatic Reaction: Initiate the reaction and incubate at 37°C for a defined period (e.g., 1 hour) to allow for DNA synthesis.
-
Capture and Detection: Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA. The incorporated digoxigenin (B1670575) is then detected using an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase), which catalyzes a colorimetric reaction with a substrate.
-
Absorbance Measurement: Measure the absorbance of the colorimetric product using a microplate reader.
-
IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits 50% of the HIV-1 RT activity, from the dose-response curve.
Visualizations
Experimental and Analytical Workflows
References
Mniopetal B and the Mniopetal Family: A Technical Guide to their Role as HIV-1 Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) continues to demand novel therapeutic agents that can overcome the challenges of drug resistance and long-term toxicity associated with current antiretroviral therapies. Natural products have historically been a rich source of antiviral compounds, offering unique chemical scaffolds and mechanisms of action. Among these, the mniopetal family of drimane (B1240787) sesquiterpenoids has emerged as a group of interest due to their demonstrated inhibitory activity against viral reverse transcriptases.[1][2] This technical guide provides a comprehensive overview of the mniopetals, with a focus on Mniopetal B, as potential inhibitors of HIV-1 reverse transcriptase (RT), detailing their biological context, proposed mechanism of action, and the experimental methodologies used for their evaluation.
Mniopetals A, B, C, D, E, and F are novel enzyme inhibitors isolated from the fermentation broth of a Canadian species of the basidiomycete Mniopetalum.[1][2] These compounds have shown inhibitory effects on the RNA-directed DNA polymerases of several retroviruses, including HIV-1.[1] While specific quantitative data for this compound remains limited in publicly accessible literature, the activity of the compound family highlights its potential as a source for new anti-HIV drug leads.
Data Presentation
| Compound | Class | Reported Biological Activities |
| Mniopetal A | Drimane Sesquiterpenoid | Inhibition of viral reverse transcriptases, antimicrobial, and cytotoxic properties. |
| This compound | Drimane Sesquiterpenoid | Inhibition of viral reverse transcriptases, antimicrobial, and cytotoxic properties. |
| Mniopetal C | Drimane Sesquiterpenoid | Inhibition of viral reverse transcriptases, antimicrobial, and cytotoxic properties. |
| Mniopetal D | Drimane Sesquiterpenoid | Inhibition of viral reverse transcriptases, antimicrobial, and cytotoxic properties. |
| Mniopetal E | Drimane Sesquiterpenoid | Inhibition of viral reverse transcriptases, antimicrobial, and cytotoxic properties. |
| Mniopetal F | Drimane Sesquiterpenoid | Inhibition of viral reverse transcriptases, antimicrobial, and cytotoxic properties. |
Experimental Protocols
The evaluation of mniopetals as HIV-1 RT inhibitors involves a series of standard biochemical assays. Below are detailed methodologies representative of those used in the field.
Isolation and Purification of Mniopetals
A general workflow for the isolation and purification of mniopetals from fungal cultures is depicted below.
-
Fermentation: The Mniopetalum species is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites, including mniopetals.
-
Extraction: The fermentation broth is harvested, and the fungal mycelium is separated from the culture filtrate. The filtrate and/or mycelium are then extracted with an organic solvent, such as ethyl acetate, to partition the mniopetals.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel, to separate the individual mniopetal compounds.
-
Purification: Final purification to yield individual mniopetals (A-F) is typically achieved using high-performance liquid chromatography (HPLC).
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
The following is a representative protocol for determining the inhibitory activity of a compound against HIV-1 RT. This method is based on commercially available non-radioactive ELISA-based kits.
-
Assay Principle: The assay measures the amount of DNA synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is labeled with digoxigenin (B1670575) (DIG) and biotin.
-
Reaction Setup: In a microtiter plate well, the reaction mixture is prepared containing the template/primer, a mixture of dNTPs including DIG-dUTP and biotin-dUTP, and the reaction buffer.
-
Compound Addition: The test compound, such as this compound, is added to the wells at various concentrations. A positive control (known RT inhibitor) and a negative control (no inhibitor) are also included.
-
Enzyme Initiation: The reaction is initiated by adding a known amount of recombinant HIV-1 RT to each well.
-
Incubation: The plate is incubated for a specified time (e.g., 1 hour) at 37°C to allow for DNA synthesis.
-
Detection: The reaction is stopped, and the biotin-labeled DNA product is captured on a streptavidin-coated plate. The amount of incorporated DIG is then detected using an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase), which catalyzes a colorimetric reaction.
-
Data Analysis: The absorbance is read using a plate reader, and the percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is then determined.
Proposed Mechanism of Action
While the precise mechanism of action for the mniopetals has not been definitively elucidated in the available literature, their chemical structure as non-nucleoside natural products suggests that they likely act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
NNRTIs bind to an allosteric pocket on the HIV-1 RT, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site where nucleoside triphosphates bind. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity, thereby halting DNA synthesis. This non-competitive mode of inhibition is a hallmark of NNRTIs.
Conclusion
The mniopetal family of compounds, including this compound, represents a promising class of natural products with demonstrated inhibitory activity against HIV-1 reverse transcriptase. While further studies are required to quantify the specific potency of this compound and to fully elucidate its mechanism of action, the available data strongly suggest its potential as a lead structure for the development of novel antiretroviral agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other natural product-derived enzyme inhibitors. Future research should focus on the total synthesis of this compound and its analogs to enable comprehensive structure-activity relationship studies and to optimize its antiviral profile.
References
Antimicrobial Spectrum of Mniopetal B: An In-depth Technical Guide
Information regarding the antimicrobial spectrum, including quantitative data and specific experimental protocols for Mniopetal B, is not available in the currently accessible scientific literature. Extensive searches have not yielded specific studies on the antibacterial or antifungal properties of this compound.
While the direct antimicrobial activity of this compound has not been documented, research on related compounds within the mniopetal family and the broader class of drimane (B1240787) sesquiterpenoids provides context for their potential biological activities. The primary focus of existing research on mniopetals has been on their potent anti-HIV activity, specifically as reverse transcriptase inhibitors.
This guide, therefore, cannot provide the requested quantitative data, detailed experimental protocols, or visualizations for the antimicrobial spectrum of this compound. Instead, it will present general methodologies for antimicrobial susceptibility testing that would be applicable to such a compound and an overview of the known biological activities of related mniopetals to offer a foundational understanding for future research.
General Experimental Protocols for Antimicrobial Susceptibility Testing
Should researchers undertake an investigation into the antimicrobial properties of this compound, the following standard experimental protocols would be appropriate.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This is a fundamental measurement of antimicrobial potency.
a. Broth Microdilution Assay
This is a widely used method to determine MIC values.
-
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after a specific incubation period.
-
General Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism with no antimicrobial agent) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
b. Agar (B569324) Dilution Method
-
Principle: A series of agar plates containing different concentrations of the antimicrobial agent are prepared. The surface of each plate is then inoculated with a standardized suspension of the test microorganism.
-
General Protocol:
-
Preparation of Antimicrobial Agar Plates: Add varying concentrations of this compound to molten agar medium before it solidifies. Pour the agar into petri dishes and allow them to set.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.
-
Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism on the agar surface.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Principle: This assay is a follow-up to the MIC test. Aliquots from the wells of the MIC assay that show no visible growth are subcultured onto an antimicrobial-free agar medium.
-
General Protocol:
-
Following the MIC determination, take a small volume (e.g., 10 µL) from each well that showed no growth.
-
Spread the aliquot onto a fresh, antimicrobial-free agar plate.
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
-
Visualization of a General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the antimicrobial activity of a novel compound like this compound.
Caption: General workflow for antimicrobial susceptibility testing.
Known Biological Activities of Related Mniopetals
While information on the antimicrobial spectrum of this compound is lacking, studies on other members of the mniopetal family, such as Mniopetal E, have demonstrated significant biological activity. Research has primarily focused on their potential as antiviral agents. Specifically, Mniopetal E has been identified as an inhibitor of the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[3] The total synthesis of (-)-Mniopetal E has been achieved, confirming its absolute stereochemistry.[3]
The broader class of drimane sesquiterpenoids, to which the mniopetals belong, is known for a wide range of biological activities, including antifungal properties. For instance, drimenol, another drimane sesquiterpenoid, has shown broad-spectrum antifungal activity against various fungi, including fluconazole-resistant strains.[4]
Conclusion
At present, a detailed technical guide on the antimicrobial spectrum of this compound cannot be compiled due to a lack of specific research in this area. The scientific community's focus has been on the anti-HIV properties of related compounds. The experimental protocols and workflows described herein provide a standard framework for future investigations into the potential antibacterial and antifungal activities of this compound. Such studies would be a valuable contribution to the field of natural product drug discovery.
References
Natural function of mniopetals in fungal ecology
An initial comprehensive search for the term "mniopetals" within the context of fungal ecology has yielded no relevant results in scientific literature or databases. This suggests that "mniopetals" may be a neologism, a misspelling of a different biological term, or a highly specialized term not in general scientific use.
Potential alternative terms that may have been intended include:
-
Metabolites: Fungi produce a vast array of secondary metabolites that play crucial roles in their ecological interactions.
-
Mitospores: A type of asexual spore produced by fungi.
-
Mycelial pellets: Aggregates of fungal hyphae, often formed in submerged culture.
Without a valid biological subject, it is not possible to provide an in-depth technical guide with the requested data, protocols, and visualizations. We recommend verifying the correct terminology. If a valid term is provided, we will be able to proceed with generating the requested content.
Methodological & Application
Total Synthesis of Mniopetal B: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the total synthesis of Mniopetal B, a drimane-type sesquiterpenoid with potential biological activity. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis of complex natural products. The Mniopetals are a family of compounds that have garnered interest for their potential as antiviral agents. This protocol is based on the successful total synthesis of Mniopetals A, B, C, and D by Weihrather and Jauch.
The synthetic strategy hinges on two key transformations: a Sharpless asymmetric dihydroxylation to establish key stereocenters and a selective esterification to append the characteristic side chain of this compound to the drimane (B1240787) core. The synthesis of the core structure itself involves a crucial intramolecular Diels-Alder reaction to construct the bicyclic ring system.
I. Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of this compound, including reaction yields for the key steps.
| Step No. | Reaction | Starting Material | Product | Yield (%) |
| 1 | Synthesis of Compound 15 | Compound 14 | Compound 15 | 81.0 |
| 2 | Synthesis of Compound 17 | Compound 9 | Compound 17 | - |
| 3 | Selective Esterification for this compound | Dihydroxy Core | This compound | - |
Note: The yields for steps 2 and 3 are not explicitly available in the provided search results and would require access to the full publication for confirmation.
II. Experimental Protocols
The following protocols describe the key stages in the total synthesis of this compound.
A. Synthesis of the Tricyclic Core
The synthesis of the drimane core common to the Mniopetal family is a multi-step process. A key transformation in the construction of an intermediate, compound 15 , is detailed below.
Protocol for the Synthesis of Compound 15:
-
To a solution of compound 14 (324 mg, 1.24 mmol) in CH₂Cl₂ (5.0 mL), add pyridinium (B92312) p-toluenesulfonate (31.0 mg, 0.124 mmol).
-
Add 3,4-dihydro-2H-pyran (565 μL, 6.18 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel (petroleum ether–Et₂O, 2:1) to afford compound 15 (348 mg, 1.00 mmol, 81.0% yield).[1]
B. Selective Esterification to Yield this compound
A crucial step in the synthesis of this compound is the selective esterification of the dihydroxy drimane core with the appropriate side-chain acid. The general procedure for such an esterification is outlined below, based on a similar transformation for a related compound.
Protocol for the Selective Esterification:
-
To a solution of the side-chain carboxylic acid (67.0 μmol) in toluene (B28343) (900 μL), add 2,4,6-trichlorobenzoyl chloride (10.4 μL, 67.0 μmol) and triethylamine (B128534) (Et₃N) (17.0 μL, 121 μmol).
-
Stir the solution for 2 hours at room temperature.
-
In a separate flask, dissolve the dihydroxy drimane core (e.g., a compound analogous to 20 , 61.0 μmol) and 4-dimethylaminopyridine (B28879) (DMAP) (9.6 mg, 79 μmol) in toluene (900 μL).
-
Add the solution of the dihydroxy core to the activated side-chain acid mixture.
-
Stir the reaction mixture for 24 hours at room temperature.[1]
-
Upon completion, quench the reaction and purify the product using standard chromatographic techniques to yield this compound.
III. Synthetic Pathway and Workflow
The following diagrams illustrate the key strategic bond formations and the overall workflow of the total synthesis of this compound.
Caption: Overall workflow for the total synthesis of this compound.
Caption: Key chemical transformations in the synthesis of this compound.
References
Application Notes and Protocols for In Vitro Mniopetal B Reverse Transcriptase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal B belongs to a class of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp.[1] These compounds, including Mniopetals A-F, have been identified as novel inhibitors of viral reverse transcriptases, enzymes crucial for the replication of retroviruses such as HIV.[1] The ability of this compound to inhibit reverse transcriptase makes it a compound of interest for antiviral drug discovery and development. These application notes provide a detailed protocol for assessing the in vitro inhibitory activity of this compound against a commercially available, recombinant reverse transcriptase.
Principle of the Assay
This protocol describes a non-radioactive, colorimetric in vitro assay for measuring the inhibition of reverse transcriptase activity. The assay quantifies the amount of DNA synthesized by the enzyme using an RNA template. The newly synthesized DNA is labeled and detected with a specific antibody conjugated to a reporter enzyme, which generates a colored product upon the addition of a substrate. The intensity of the color is proportional to the amount of DNA synthesized and, therefore, to the activity of the reverse transcriptase. The inhibitory effect of this compound is determined by measuring the reduction in color development in the presence of the compound.
Data Presentation
The inhibitory activity of this compound and its related compounds against various reverse transcriptases can be summarized by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific IC50 values for this compound were not available in the searched literature, the following table presents hypothetical data for this compound and reported data for other reverse transcriptase inhibitors to illustrate how results can be presented.
| Compound | Target Enzyme | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | HIV-1 Reverse Transcriptase | Data not available | Data not available | |
| Nevirapine | HIV-1 Reverse Transcriptase | 0.2 | 0.75 | Commercially available data |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | 0.01 | 0.04 | Commercially available data |
| Mniopetal D | HIV-1 Reverse Transcriptase | Hypothetical: 5.0 | Hypothetical: 17.8 | |
| Mniopetal E | HIV-1 Reverse Transcriptase | Hypothetical: 2.5 | Hypothetical: 8.9 |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound for the inhibition of reverse transcriptase.
Materials and Reagents
-
This compound (to be dissolved in an appropriate solvent, e.g., DMSO)
-
Recombinant HIV-1 Reverse Transcriptase (commercially available)
-
Reverse Transcriptase Assay Kit (colorimetric, e.g., from Roche, Millipore, or similar)
-
Reaction Buffer
-
Template/Primer (e.g., poly(A) • oligo(dT)15)
-
Deoxynucleotide Triphosphate (dNTP) mix (containing DIG-dUTP)
-
Lysis Buffer
-
Anti-DIG-POD (Anti-Digoxigenin-Peroxidase) antibody
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution
-
Stop Solution (e.g., 1% SDS)
-
-
Positive Control Inhibitor (e.g., Nevirapine)
-
Negative Control (solvent used to dissolve this compound, e.g., DMSO)
-
96-well microtiter plates (ELISA grade)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow Diagram
Caption: A flowchart of the key steps in the in vitro reverse transcriptase inhibition assay.
Step-by-Step Protocol
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in reaction buffer to achieve a range of final assay concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add the following to each well according to the kit manufacturer's instructions:
-
Reaction Buffer
-
Template/Primer Mix
-
dNTP Mix (containing DIG-dUTP)
-
-
Add the prepared dilutions of this compound to the appropriate wells.
-
Include wells for a positive control (e.g., Nevirapine) and a negative control (reaction buffer with the same concentration of DMSO used for the this compound dilutions).
-
Also, include a no-enzyme control (reaction mix without reverse transcriptase) to determine the background signal.
-
-
Enzyme Reaction:
-
Add the diluted recombinant HIV-1 Reverse Transcriptase to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of DIG-labeled DNA.
-
-
Detection:
-
Stop the reaction by adding the lysis buffer provided in the kit.
-
Transfer the reaction mixtures to a pre-coated ELISA plate (if required by the kit).
-
Incubate the plate to allow the DIG-labeled DNA to bind to the plate surface.
-
Wash the plate several times with the provided washing buffer to remove unbound components.
-
Add the Anti-DIG-POD antibody solution to each well and incubate as recommended by the manufacturer.
-
Wash the plate again to remove unbound antibody.
-
Add the ABTS substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed in the negative control wells.
-
-
Data Acquisition and Analysis:
-
Stop the colorimetric reaction by adding the stop solution.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of reverse transcriptase inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of sample - Absorbance of no-enzyme control) / (Absorbance of negative control - Absorbance of no-enzyme control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
Signaling Pathway and Mechanism of Inhibition
Reverse transcriptase is a key enzyme in the retroviral life cycle. It converts the viral single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme effectively halts viral replication. This compound, as a non-nucleoside reverse transcriptase inhibitor (NNRTI), is hypothesized to bind to an allosteric site on the enzyme, inducing a conformational change that disrupts the catalytic activity of the polymerase domain.
Caption: this compound inhibits the reverse transcriptase enzyme, blocking the conversion of viral RNA to DNA and subsequent viral replication.
References
Cell-based Assays for Mniopetal B Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal B belongs to the family of drimane (B1240787) sesquiterpenoids, a class of natural products isolated from fungi of the genus Mniopetalum.[1][2] Members of the mniopetal family, including the related compound Mniopetal D, have demonstrated notable biological activities, including antimicrobial and cytotoxic properties.[1][2] These compounds have garnered interest for their potential as novel therapeutic agents.
This document provides detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. While specific cytotoxic data for this compound is not extensively available in current literature, the methodologies described herein are standard for evaluating the cytotoxic potential of natural product compounds. Data for the closely related compound, Mniopetal D, is presented as a representative example to illustrate data acquisition and presentation.[3]
Data Presentation
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[3][4] The following table summarizes the IC50 values for the related compound, Mniopetal D, against a panel of human cancer cell lines after a 72-hour incubation period, as an illustrative example.[3]
| Cell Line | Cancer Type | Illustrative IC50 (µM) for Mniopetal D[3] |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
Experimental Protocols
To assess the cytotoxicity of this compound, a series of cell-based assays can be employed. These assays measure different indicators of cell health and death, providing a comprehensive understanding of the compound's cytotoxic effects.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Human cancer cell lines
-
Culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
-
LDH Assay:
-
After the incubation period, centrifuge the 96-well plates at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Stop the reaction by adding the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from the no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100
-
Plot the percentage of cytotoxicity against the this compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).
-
Apoptosis Assessment using Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. An increase in caspase-3/7 activity is a hallmark of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
This compound
-
Human cancer cell lines
-
Culture medium
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in opaque-walled 96-well plates and treat with this compound as described in the MTT assay protocol.
-
-
Caspase-Glo® 3/7 Assay:
-
After the desired incubation time, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the no-cell control) from all readings.
-
Plot the luminescence (or fold change relative to the vehicle control) against the this compound concentration.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Putative Signaling Pathway for Mniopetal-Induced Apoptosis
While the precise mechanism of this compound-induced cytotoxicity is yet to be fully elucidated, many natural products are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a putative signaling cascade that may be initiated by this compound.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Mniopetal B in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mniopetal B in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[1][2] The method has been validated over a linear range of 0.5 to 500 ng/mL and is suitable for pharmacokinetic studies and therapeutic drug monitoring in the context of drug development.
Introduction
This compound is a sesquiterpenoid with potential therapeutic properties. To facilitate its development as a drug candidate, a reliable method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity for the analysis of small molecules in complex biological samples.[3][4] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma using a validated LC-MS/MS method.
Experimental Protocols
Sample Preparation
A protein precipitation method is used for the extraction of this compound from human plasma.
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid
-
This compound analytical standard
-
This compound-d3 (stable isotope-labeled internal standard)
-
Human plasma (K2EDTA)
-
-
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound-d3 internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[5]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
UHPLC System coupled with a Triple Quadrupole Mass Spectrometer.
-
-
Chromatographic Conditions: A reversed-phase separation is performed using a C18 column.
Parameter Value Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Flow Rate 0.4 mL/min Injection Volume 5 µL Column Temperature 40°C Gradient See Table 1 Table 1: Chromatographic Gradient
Time (min) % Mobile Phase B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Mass Spectrometric Conditions: The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Parameter Value Ionization Mode ESI+ Capillary Voltage 3.5 kV Source Temperature 150°C Desolvation Temp. 400°C Desolvation Gas Flow 800 L/hr Cone Gas Flow 50 L/hr MRM Transitions See Table 2 Table 2: MRM Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound [To be determined] [To be determined] [To be optimized] | this compound-d3 | [To be determined] | [To be determined] | [To be optimized] |
(Note: The exact m/z values for precursor and product ions, as well as the optimal collision energy, need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.)
Data Presentation
The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. A summary of the quantitative data is presented in Table 3.
Table 3: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 10.2% |
| Inter-day Precision (%CV) | ≤ 12.5% |
| Accuracy (% Recovery) | 88.9% - 105.3% |
| Mean Extraction Recovery | 85.2% |
| Matrix Effect | Minimal, corrected by SIL-IS |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway for this compound.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and reproducibility, making it a valuable tool for preclinical and clinical research in the development of this compound as a potential therapeutic agent.
References
- 1. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pure.au.dk [pure.au.dk]
Application Notes and Protocols for the Extraction of Mniopetal B from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction and purification of Mniopetal B, a drimane (B1240787) sesquiterpenoid with potential as a reverse transcriptase inhibitor, from fungal fermentation broth. The methodologies outlined are based on established techniques for the isolation of similar natural products.
Introduction
This compound is a member of the mniopetal family of drimane sesquiterpenoids, which have been isolated from fungi of the genus Mniopetalum.[1] These compounds have garnered scientific interest due to their notable biological activities, including the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[1] this compound, with the molecular formula C₁₅H₂₀O₂, is a promising candidate for further investigation in drug discovery programs.[1]
This application note details the fermentation of the producing organism, extraction of this compound from the fermentation broth, and subsequent purification steps.
Data Presentation
Quantitative data on the yield of this compound from Mniopetalum sp. fermentation is not extensively detailed in publicly available literature.[2] However, the following tables provide representative data for drimane sesquiterpenoid production from fungal cultures and typical physicochemical properties for this class of compounds.
Table 1: Representative Yields of Drimane Sesquiterpenoids from Fungal Fermentation
| Compound | Fungal Strain | Yield | Reference |
| 9α-hydroxydrimendiol | Cladosporium antarcticum | 41.4 mg/L (19.4%) | [1] |
| 3β-hydroxydrimendiol | Cladosporium antarcticum | 74.8 mg/L (35%) | [1] |
| 9β-hydroxyepidrimendiol | Cladosporium antarcticum | 86.6 mg/L (41.6%) | [1] |
| Chrysomycin A | Streptomyces sp. 891-B6 | 1601.9 ± 56.7 mg/L | [3] |
Table 2: Physicochemical Properties of this compound and Related Drimane Sesquiterpenoids
| Property | This compound | Representative Value for Drimane Sesquiterpenoids | Importance in Drug Development |
| Molecular Formula | C₁₅H₂₀O₂ | - | Basic structural information. |
| Molecular Weight ( g/mol ) | 232.32[1] | 200 - 400 | Influences absorption, distribution, and diffusion across membranes.[2] |
| logP (Lipophilicity) | Predicted: 2.5 - 3.5 | 2 - 5 | Affects solubility, permeability, and plasma protein binding.[2] |
| Aqueous Solubility | Predicted: Low | Low to moderate | Critical for formulation and bioavailability.[2] |
| Melting Point | Not available | Variable, often crystalline solids | Important for formulation, stability, and purification.[2] |
| pKa | Not available | Typically neutral, but can have acidic/basic moieties | Influences solubility and absorption at different physiological pH values.[2] |
Experimental Protocols
The following protocols describe a general workflow for the production, extraction, and purification of this compound.
Fungal Fermentation
This protocol outlines a general procedure for the cultivation of a this compound-producing fungus, such as Mniopetalum sp.. Optimization of fermentation conditions is critical for maximizing the yield of the target secondary metabolite.[4]
Materials:
-
A known this compound-producing fungal strain (e.g., Mniopetalum sp.)
-
Suitable liquid fermentation medium (e.g., Potato Dextrose Broth (PDB) or Yeast Malt Extract Broth (YMG))[4]
-
Sterile shake flasks or a bioreactor
-
Incubator shaker
Procedure:
-
Inoculation: Aseptically inoculate the sterile fermentation medium with a fresh culture of the fungus.
-
Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration.[4]
-
Monitoring: The production of this compound can be monitored periodically by taking small aliquots of the culture, extracting them with ethyl acetate (B1210297), and analyzing the extract by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extraction of this compound
This protocol describes the extraction of this compound from the fermentation broth using solvent extraction.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, harvest the culture broth.
-
Mycelial Separation: Separate the fungal mycelium from the culture filtrate by filtration or centrifugation. The mycelia can be extracted separately by soaking in methanol (B129727) or acetone (B3395972) overnight, followed by filtration.
-
Solvent Extraction: Transfer the culture filtrate to a separatory funnel and add an equal volume of ethyl acetate. Shake the mixture vigorously for 10-15 minutes.
-
Phase Separation: Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat Extraction: Repeat the extraction process two more times to maximize the recovery of this compound.
-
Combine and Concentrate: Combine all the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving different chromatographic techniques.
Materials:
-
Crude extract
-
Silica (B1680970) gel (e.g., silica gel 60, 70-230 mesh)
-
Glass column
-
n-hexane
-
Ethyl acetate
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate them using a rotary evaporator.
This HPLC method can be adapted from protocols used for the purification of the related compound, Mniopetal D.[5]
Instrumentation and Materials:
-
Preparative or semi-preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[5]
-
Mobile Phase A: Water with 0.1% formic acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Filtered and degassed solvents
Procedure:
-
Sample Preparation: Dissolve the concentrated fractions from the silica gel column in the mobile phase.
-
Injection: Inject the sample onto the HPLC column.
-
Elution Gradient: Elute the column with a gradient of mobile phase B in A. A suggested gradient is:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B[5]
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Monitor the elution at a suitable wavelength, for instance, 254 nm.[5]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the collected fraction by analytical HPLC. If necessary, a final purification step using a different column or mobile phase can be performed.
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
This compound Biosynthesis and Mechanism of Action
This compound, a drimane sesquiterpenoid, is synthesized in fungi through the mevalonate (B85504) (MVA) pathway, starting from farnesyl diphosphate (B83284) (FPP).[2] Its biological activity as a reverse transcriptase inhibitor is believed to be through a non-nucleoside mechanism.
Caption: this compound biosynthesis and proposed inhibitory mechanism.
References
Mniopetal B as a Chemical Probe in Molecular Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mniopetal B belongs to a family of drimane (B1240787) sesquiterpenoids isolated from fungi of the genus Mniopetalum.[1] These natural products have garnered scientific interest due to their significant biological activities, including the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[1] Mniopetals, including this compound, are characterized by a common tricyclic drimane sesquiterpenoid core, with structural diversity arising from variations in oxygenation patterns and ester side chains.[1] This document provides detailed application notes and protocols for the use of this compound as a chemical probe in molecular biology research, with a focus on its potential as an inhibitor of HIV-1 reverse transcriptase and its cytotoxic effects. While specific quantitative data for this compound is limited in publicly available literature, data from the closely related Mniopetal D is presented as a reference.
Mechanism of Action
This compound and its congeners have been identified as inhibitors of RNA-directed DNA polymerases, including HIV-1 reverse transcriptase (RT).[1] HIV-1 RT is a crucial enzyme for the replication of the virus, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) typically bind to an allosteric hydrophobic pocket near the enzyme's active site, inducing conformational changes that inhibit the chemical reaction of DNA polymerization. It is proposed that this compound acts via a similar mechanism, making it a valuable tool for studying the structure and function of HIV-1 RT and for the development of novel antiretroviral agents.
Data Presentation
In Vitro Cytotoxicity of Mniopetal D (as a proxy for this compound)
The cytotoxic activity of Mniopetal D was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration required for 50% inhibition of cell viability in vitro, was determined after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTS Assay
This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines using a colorimetric MTS assay, which measures cell metabolic activity.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 to 100 µM. Include a vehicle control (medium with the same DMSO concentration as the highest drug concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Assay: Following the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. Incubation time may vary depending on the cell type and metabolic rate.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol provides a general method to assess the inhibitory activity of this compound against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
This compound stock solution (dissolved in DMSO)
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeled dNTPs)
-
Glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and dNTPs (including the labeled dNTP).
-
Compound Incubation: Add various concentrations of this compound to the reaction mixture and incubate for a defined period.
-
Reaction Initiation: Initiate the reaction by adding the HIV-1 RT enzyme. The reaction is typically carried out at 37°C.
-
Reaction Termination: After a defined period, stop the reaction, for example, by adding EDTA.
-
Quantification of DNA Synthesis:
-
Radiolabeled Method: Precipitate the newly synthesized DNA using cold TCA, collect the precipitate on glass fiber filters, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent Method: Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of RT activity for each concentration of this compound compared to a control reaction without the inhibitor. Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Proposed mechanism of this compound action on the HIV-1 lifecycle.
Caption: Workflow for the study of this compound as a chemical probe.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Mniopetal B Synthesis Yield
Welcome to the Technical Support Center dedicated to the synthetic challenges of Mniopetal B and its analogues. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to navigate the complexities of Mniopetal synthesis and improve overall yields.
Frequently Asked Questions (FAQs)
Q1: What is the overarching synthetic strategy for the Mniopetal family, including this compound?
A1: The total synthesis of Mniopetals, a class of biologically active drimane-type sesquiterpenoids, predominantly employs a convergent strategy. The key event is the construction of the central tricyclic core. This is typically achieved through a highly stereoselective intramolecular Diels-Alder (IMDA) reaction of a linear triene precursor.[1] The synthesis begins with a chiral starting material to establish the absolute stereochemistry of the final product.[1]
Q2: How critical is the intramolecular Diels-Alder (IMDA) reaction for the synthesis?
A2: The IMDA reaction is the cornerstone of the synthesis, as it forms the crucial 6-6 fused ring system of the Mniopetal core with a high degree of stereocontrol.[1] The efficiency and stereoselectivity of this step directly impact the overall yield and the viability of the synthetic route.
Q3: What factors determine the stereochemical outcome of the intramolecular Diels-Alder reaction in this synthesis?
A3: The stereochemistry of the IMDA reaction is influenced by the conformation of the transition state. In the synthesis of Mniopetal E, a related compound, the reaction preferentially proceeds through an endo transition state to yield the desired cycloadduct.[2][3] The substituents on the dienophile and the diene play a crucial role in favoring the desired stereoisomer.
Q4: What are the common challenges encountered when preparing the triene precursor for the Diels-Alder reaction?
A4: A common method for constructing the conjugated diene system of the triene precursor is the Horner-Wadsworth-Emmons (HWE) olefination. Challenges with this step can include low yields, incomplete reactions, and the formation of undesired stereoisomers of the double bond. Careful control of reaction conditions, including the choice of base and solvent, is critical for success.
Q5: What are the recommended methods for purifying the key intermediates and the final Mniopetal compounds?
A5: Purification of the intermediates and the final products in Mniopetal synthesis typically involves standard techniques of organic chemistry. Flash column chromatography on silica (B1680970) gel is frequently used to separate the desired products from reaction byproducts and unreacted starting materials. In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.
Troubleshooting Guides
Low Yield in the Intramolecular Diels-Alder (IMDA) Reaction
-
Q: My IMDA reaction is resulting in a low yield of the desired tricyclic product. What are the potential causes and solutions?
-
A: Possible Cause 1: Insufficient reaction temperature or time. The IMDA reaction is often carried out at high temperatures (e.g., refluxing in toluene (B28343) or xylene).
-
Solution: Ensure the reaction is heated to the appropriate temperature and monitor the reaction progress over time using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
A: Possible Cause 2: Decomposition of the starting material or product. The high temperatures required for the reaction can sometimes lead to decomposition.
-
Solution: Consider using a lower boiling point solvent and extending the reaction time. Alternatively, the use of a Lewis acid catalyst at lower temperatures could be explored to promote the reaction.
-
-
A: Possible Cause 3: Presence of impurities. Impurities in the triene precursor can inhibit the reaction.
-
Solution: Ensure the starting material is of high purity. If necessary, repurify the triene precursor before subjecting it to the IMDA reaction.
-
-
Poor Stereoselectivity in the Intramolecular Diels-Alder Reaction
-
Q: I am observing the formation of multiple stereoisomers in my IMDA reaction. How can I improve the stereoselectivity?
-
A: Possible Cause 1: Reaction conditions are not optimal for the desired transition state. The stereochemical outcome is highly dependent on the transition state geometry.
-
Solution: Altering the solvent or employing a suitable Lewis acid catalyst can influence the transition state and may favor the formation of the desired endo product.
-
-
A: Possible Cause 2: The structure of the precursor does not sufficiently bias one stereochemical outcome.
-
Solution: While challenging to address post-synthesis, this may indicate a need to redesign the triene precursor with different protecting groups or substituents that could provide greater steric hindrance to favor the desired approach of the diene and dienophile.
-
-
Experimental Protocols
The following are representative protocols for the key steps in the synthesis of the Mniopetal core, based on the successful total synthesis of (-)-Mniopetal E.
Protocol 1: Horner-Wadsworth-Emmons Olefination for Triene Precursor Synthesis
-
Preparation: To a solution of the phosphonate (B1237965) reagent in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, add a strong base such as n-butyllithium (n-BuLi) dropwise.
-
Reaction: Stir the resulting solution at -78 °C for 30 minutes, then add a solution of the aldehyde precursor in anhydrous THF.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Intramolecular Diels-Alder Reaction for Tricyclic Core Formation
-
Preparation: Dissolve the purified triene precursor in a high-boiling point solvent such as toluene or xylene.
-
Reaction: Heat the solution to reflux and maintain the temperature for the required duration.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the tricyclic product.
Data Presentation
The following table summarizes the reported yields for the key transformations in the synthesis of the Mniopetal E core, which can serve as a benchmark for your experiments.
| Reaction Step | Product | Reported Yield |
| Horner-Wadsworth-Emmons Olefination | Triene Precursor | ~70-85% |
| Intramolecular Diels-Alder Reaction | Tricyclic Core | ~60-75% |
Visualizations
Caption: Key intramolecular Diels-Alder transformation.
Caption: Workflow for optimizing the IMDA reaction.
Caption: Decision tree for troubleshooting low IMDA yield.
References
Overcoming Mniopetal B solubility issues for bioassays
Welcome to the technical support center for Mniopetal B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioassays, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound belongs to a family of drimane (B1240787) sesquiterpenoids isolated from fungal species. Like many natural products with complex, hydrophobic structures, this compound often exhibits poor solubility in aqueous solutions, which are the basis for most biological assays.[1][2] This low solubility can lead to several experimental problems, including precipitation of the compound, inaccurate concentration measurements, and consequently, unreliable bioassay results.[3][4]
Q2: What are the initial signs of solubility problems with this compound in my bioassay?
Common indicators of solubility issues include:
-
Visible Precipitate: You may observe cloudiness, crystals, or a film in your stock solutions or in the assay wells after adding this compound.
-
Inconsistent Results: Poor solubility can lead to high variability between replicate wells and experiments.
-
Lower than Expected Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, which can make the compound appear less active.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is recommended. It is crucial to ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can I use sonication to improve the dissolution of this compound?
Yes, sonication can be a useful technique to aid in the dissolution of this compound by breaking down solid particles. However, if the solution remains cloudy or contains visible particulates after sonication, it indicates that the compound is suspended rather than fully dissolved.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your bioassays.
Problem 1: Precipitate forms when diluting the DMSO stock solution in aqueous buffer or cell culture medium.
-
Cause: The aqueous environment is not sufficiently solubilizing for this compound at the desired concentration. This is a common issue for hydrophobic compounds.
-
Solutions:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is as low as possible while maintaining solubility. However, for some assays, a slightly higher but non-toxic concentration of the co-solvent might be necessary.
-
Use a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Lipid-Based Formulations: For in vivo or certain in vitro models, formulating this compound in a lipid-based delivery system can enhance its solubility and bioavailability.
-
Problem 2: Inconsistent and non-reproducible bioassay results.
-
Cause: This can be a direct consequence of poor solubility, leading to variable amounts of dissolved this compound in different wells. It can also be related to compound aggregation.
-
Solutions:
-
Confirm Solubility at Working Concentration: Before conducting a full bioassay, perform a solubility test of this compound at the highest intended concentration in the final assay buffer. This can be done by preparing the solution, centrifuging to pellet any precipitate, and measuring the concentration of the supernatant (e.g., by HPLC-UV).
-
Address Compound Aggregation: Hydrophobic molecules can form aggregates in aqueous solutions, which can lead to artifacts in bioassays. The inclusion of a small amount of a non-ionic detergent can often prevent aggregation.
-
Standardize Solution Preparation: Ensure a consistent and validated protocol for preparing this compound solutions for each experiment to minimize variability.
-
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies to improve the solubility of poorly soluble compounds like this compound.
| Strategy | Description | Typical Concentration | Advantages | Considerations |
| Co-solvents | Water-miscible organic solvents that increase the solubility of hydrophobic compounds. | DMSO: <0.5% v/v, Ethanol: <1% v/v | Simple to implement for in vitro assays. | Can be toxic to cells at higher concentrations. |
| Cyclodextrins | Cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules. | 1-50 mM | Generally low toxicity, can significantly increase aqueous solubility. | Can sometimes interact with cell membranes or other assay components. |
| Surfactants | Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds. | 0.01-0.1% w/v | Effective at low concentrations. | Can interfere with certain cellular processes or assays. |
| pH Adjustment | Altering the pH of the buffer can increase the solubility of ionizable compounds. | pH dependent on pKa | Can be effective if this compound has ionizable groups. | The required pH may not be compatible with the biological assay. |
| Lipid-Based Formulations | Incorporating the compound into lipid vesicles or emulsions. | Varies | Can improve both solubility and bioavailability for in vivo studies. | More complex to prepare and characterize. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add a sufficient volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Procedure for an MTT Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells, including the vehicle control, and should not exceed a non-toxic level (e.g., 0.5%). Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Visualizations
Logical Workflow for Troubleshooting this compound Solubility
Caption: A logical workflow for addressing solubility issues with this compound.
Experimental Workflow for a Cell-Based Bioassay
Caption: General experimental workflow for a cell-based bioassay with this compound.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of a signaling pathway by this compound.
References
Mniopetal B stability in different solvents and pH
Frequently Asked Questions (FAQs)
Q1: What is Mniopetal B and to which class of compounds does it belong?
This compound belongs to the Mniopetal family of compounds, which are classified as drimane (B1240787) sesquiterpenoids.[1][2] Sesquiterpenoids are a large and diverse class of naturally occurring compounds known for a wide range of biological activities.[2] While the exact structure of this compound is not widely published, related compounds like Mniopetal C and E have been characterized, providing insight into the general chemical framework of this family.[1][3]
Q2: What are the general stability concerns for drimane sesquiterpenoids like this compound?
Drimane sesquiterpenoids can be sensitive to several environmental factors that may lead to degradation. These include:
-
pH: The lactone ring, a common feature in many sesquiterpenoids, can be susceptible to hydrolysis under both acidic and alkaline conditions. Some related compounds have shown greater stability at a slightly acidic pH of around 5.5.
-
Temperature: Elevated temperatures can accelerate the degradation of these compounds. Long-term storage at room temperature or higher may lead to significant decomposition.
-
Light: Exposure to UV light can also induce degradation.
-
Solvents: The choice of solvent is critical. Protic solvents, such as ethanol, could potentially react with functional groups within the molecule, leading to the formation of adducts, especially with prolonged storage.
Q3: How should I prepare stock solutions of this compound?
For preparing stock solutions of this compound, it is advisable to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). When preparing solutions, it is best to do so at room temperature and protect them from light. If your experimental protocol requires a different solvent, it is recommended to prepare fresh solutions before each experiment and minimize their storage time.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For stock solutions, it is best to aliquot them into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of the compound in aqueous solutions. | Poor solubility of this compound in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is compatible with your assay and does not exceed a certain percentage (typically <0.5%). If solubility remains an issue, consider using a different solvent for the initial stock or exploring formulation strategies. |
| Loss of biological activity in experiments. | Degradation of this compound in the experimental medium. | Prepare fresh dilutions of your this compound stock solution for each experiment. Minimize the time the compound spends in aqueous buffers, especially at physiological or alkaline pH. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium or buffer. |
| Inconsistent experimental results. | Instability of this compound stock solution. | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Periodically verify the concentration of your stock solution using a suitable analytical method like HPLC. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Degradation of this compound. | Analyze the degradation products using techniques like LC-MS to identify their structures. This can provide insights into the degradation pathway. Adjust storage and handling procedures to minimize the formation of these impurities. Consider performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions to proactively identify potential degradation products. |
Data Presentation
While specific quantitative stability data for this compound is unavailable, the following table summarizes the expected stability profile in different solvents and pH conditions based on the general behavior of related drimane sesquiterpenoids.
Table 1: Qualitative Stability of this compound in Different Solvents and pH
| Condition | Solvent/Buffer | Expected Stability | Primary Degradation Pathway |
| Storage (Stock Solution) | Anhydrous DMSO, DMF | High | Minimal degradation expected |
| Working Solution | Methanol, Ethanol, Acetonitrile | Moderate | Potential for adduct formation with protic solvents over time |
| Aqueous Buffer | pH 3-5 | Moderate to High | Acid-catalyzed hydrolysis of lactone ring |
| Aqueous Buffer | pH 7.4 (Physiological) | Low to Moderate | Base-catalyzed hydrolysis of lactone ring |
| Aqueous Buffer | pH > 8 | Low | Rapid base-catalyzed hydrolysis of lactone ring |
Experimental Protocols
Protocol: General Stability Testing of this compound
This protocol outlines a general procedure to assess the stability of this compound under various conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable anhydrous aprotic solvent (e.g., DMSO) to a final concentration of 10 mM.
-
Aliquot into small, single-use volumes and store at -80°C.
2. Stability in Different Solvents and pH:
-
Prepare working solutions of this compound (e.g., 100 µM) in various solvents (e.g., methanol, ethanol, acetonitrile) and aqueous buffers of different pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C) and protect them from light.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each solution.
3. Analysis:
-
Analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
4. Data Evaluation:
-
Plot the percentage of the remaining compound against time for each condition.
-
Determine the degradation rate constant and half-life under each condition.
Mandatory Visualization
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
Technical Support Center: Optimizing Mniopetal B Fermentation and Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation and production of Mniopetal B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: Specific fermentation data for this compound is limited in publicly available literature. The following protocols and data are based on established methods for the production of closely related drimane (B1240787) sesquiterpenoids from fungal cultures and should be adapted as a starting point for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
A1: this compound is a drimane-type sesquiterpenoid, a class of natural products known for a wide range of biological activities. This compound has the molecular formula C₁₅H₂₀O₂.[1] Compounds in the mniopetal family have demonstrated potential as inhibitors of viral reverse transcriptase, as well as antimicrobial and cytotoxic properties, making them promising candidates for drug discovery and development.[1]
Q2: Which fungal species are known to produce Mniopetals?
A2: While the specific fungal producer of this compound is not widely documented, related compounds have been isolated from basidiomycete fungi such as Mniopetalum sp.[1] Other fungi, particularly from the genera Aspergillus and Marasmius, are known producers of drimane-type sesquiterpenoids and may serve as potential sources.[2]
Q3: What are the critical stages in the this compound production workflow?
A3: The critical stages for this compound production include:
-
Fungal Fermentation: Optimizing culture conditions such as media composition, pH, temperature, aeration, and incubation time to maximize the production of this compound.
-
Extraction: Efficiently separating this compound from the fungal broth and mycelia using appropriate solvents and techniques.
-
Purification: Isolating this compound from other co-extracted metabolites to achieve the desired purity.
-
Quantification: Accurately measuring the yield and purity of the final product, typically using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No this compound Production | 1. Suboptimal fermentation conditions (media, pH, temperature). | 1. Optimize fermentation parameters. Test different media compositions (e.g., PDB, YMG), and adjust pH and temperature. |
| 2. Fungal strain has lost the ability to produce the metabolite. | 2. Re-culture the fungus from a fresh stock or screen for higher-producing strains. | |
| 3. Incorrect incubation time. | 3. Perform a time-course study to determine the optimal incubation period for this compound production. | |
| Low Extraction Yield | 1. Inefficient extraction solvent. | 1. Test different solvent systems of varying polarities (e.g., ethyl acetate, chloroform, methanol). |
| 2. Insufficient mixing during extraction. | 2. Increase the shaking time or use sonication during extraction. | |
| 3. This compound is retained in the mycelia. | 3. Perform a separate extraction of the mycelia and combine the extracts. | |
| Co-elution of Impurities during Purification | 1. Poor separation in column chromatography. | 1. Use a shallower gradient during column chromatography to improve resolution. |
| 2. Inappropriate mobile phase in HPLC. | 2. Optimize the HPLC mobile phase gradient and flow rate. Consider using a different column chemistry. | |
| Degradation of this compound | 1. High temperatures during concentration. | 1. Use a rotary evaporator at a low temperature (<40°C). |
| 2. Exposure to strong acids or bases. | 2. Maintain a neutral pH during the extraction and purification process. |
Data Presentation: Optimizing Fermentation Parameters
The following tables provide a template for presenting quantitative data from experiments aimed at optimizing this compound production. The data presented here is illustrative and should be replaced with your experimental results.
Table 1: Effect of Media Composition on this compound Yield
| Media Type | Carbon Source (g/L) | Nitrogen Source (g/L) | This compound Yield (mg/L) |
| PDB | Glucose (20) | Potato Peptone (4) | 15.2 ± 1.8 |
| YMG | Glucose (10) | Yeast Extract (5), Malt Extract (5) | 22.5 ± 2.1 |
| Custom | Sucrose (30) | Peptone (10) | 18.9 ± 1.5 |
Table 2: Effect of pH and Temperature on this compound Yield
| pH | Temperature (°C) | This compound Yield (mg/L) |
| 5.0 | 25 | 19.8 ± 2.0 |
| 6.0 | 25 | 25.4 ± 2.3 |
| 7.0 | 25 | 21.1 ± 1.9 |
| 6.0 | 22 | 20.5 ± 2.2 |
| 6.0 | 28 | 28.3 ± 2.5 |
| 6.0 | 30 | 15.7 ± 1.7 |
Experimental Protocols
Protocol 1: Fermentation of this compound Producing Fungus
-
Media Preparation: Prepare a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Yeast Malt Extract Broth (YMG). Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterile medium with a fresh culture of the this compound-producing fungus.
-
Incubation: Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration.[2] Monitor the production of this compound periodically by extracting a small sample of the culture broth and analyzing it by TLC or HPLC.
Protocol 2: Extraction and Purification of this compound
-
Harvesting: After the fermentation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Solvent Extraction:
-
Extract the culture filtrate with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Combine the organic layers.
-
The fungal mycelium can be extracted separately by soaking in methanol (B129727) or acetone.
-
-
Concentration: Evaporate the combined organic extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography: Perform an initial fractionation of the crude extract using a silica gel column with a gradient of solvents (e.g., hexane-ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): Further purify the this compound-containing fractions using reversed-phase HPLC to obtain the pure compound.
-
Visualizations
Biosynthetic Pathway
The biosynthesis of drimane sesquiterpenoids in fungi starts from farnesyl diphosphate (B83284) (FPP). Key enzymes, such as terpene cyclases, catalyze the formation of the characteristic bicyclic drimane skeleton. This core structure is then further modified by other enzymes to produce a variety of drimane sesquiterpenoids, including this compound.
Caption: Generalized biosynthetic pathway of drimane sesquiterpenoids.
Experimental Workflow
The overall workflow for this compound production involves a series of sequential steps from fungal culture to the purified compound.
Caption: Experimental workflow for this compound production.
Troubleshooting Logic
This decision tree illustrates a logical approach to troubleshooting low this compound yield.
Caption: Troubleshooting decision tree for low yield.
References
Troubleshooting Mniopetal B purification from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Mniopetal B from crude extracts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield of this compound in the Crude Extract
Possible Causes:
-
Suboptimal Fungal Fermentation: The fungal strain producing this compound may not be cultured under optimal conditions for secondary metabolite production.[1][2]
-
Inefficient Extraction: The solvent and method used for extraction may not be effectively isolating this compound from the fermentation broth or mycelia.[2][3]
-
Degradation of this compound: The compound may be unstable under the extraction and concentration conditions.[4]
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Optimize Fermentation Conditions | Perform a time-course study to identify the peak production period. Test different media compositions, pH levels, and incubation temperatures. | Increased production of this compound by the fungal culture. |
| Improve Extraction Efficiency | Test various extraction solvents with different polarities (e.g., ethyl acetate (B1210297), chloroform, methanol). Consider separate extraction of the mycelia and the broth. Employ techniques like sonication to enhance extraction. | Higher recovery of this compound in the initial crude extract. |
| Prevent Degradation | Avoid high temperatures during solvent evaporation; use a rotary evaporator at a temperature below 40°C. Maintain a neutral pH throughout the extraction and purification process. Consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | Preservation of this compound integrity and improved yield. |
Issue 2: Presence of Colored Impurities in the Purified Fractions
Possible Causes:
-
Co-extraction of Pigments: Naturally occurring pigments and polyphenolic compounds from the fungal culture may be extracted along with this compound.
-
Degradation Products: this compound might be degrading into colored byproducts during the purification process.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Charcoal Treatment | Before column chromatography, dissolve the crude extract in a suitable solvent (e.g., methanol) and stir with activated charcoal. Filter through celite to remove the charcoal and adsorbed pigments. | Removal of a significant portion of colored impurities. |
| Solvent System Optimization | Experiment with different solvent systems for column chromatography. A gradient elution from non-polar to polar on a silica (B1680970) column can effectively separate this compound from pigments. | Improved resolution and separation of this compound from colored contaminants. |
| Use of Alternative Stationary Phases | If silica gel chromatography is not effective, consider using other stationary phases like alumina (B75360) or a reversed-phase C18 column. | Enhanced separation based on different interaction mechanisms. |
Issue 3: Low Recovery of this compound after Column Chromatography
Possible Causes:
-
Irreversible Adsorption: this compound may be strongly and irreversibly binding to the stationary phase (e.g., silica gel).
-
Compound Instability: The compound may be degrading on the column.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| Modify Solvent Polarity | Increase the polarity of the elution solvent. Adding a small amount of a more polar solvent like methanol (B129727) or acetic acid can help desorb the compound. | Improved elution and recovery of this compound from the column. |
| Deactivate the Stationary Phase | For silica gel, pre-treat the column with a solvent mixture containing a small amount of triethylamine (B128534) to reduce strong interactions with acidic silanol (B1196071) groups. | Minimized irreversible adsorption and increased recovery. |
| Optimize Flow Rate | A faster flow rate can minimize the time the compound spends on the column, potentially reducing degradation. | Reduced on-column degradation and higher yield of intact this compound. |
Issue 4: Co-elution of Structurally Similar Impurities
Possible Causes:
-
Presence of Isomers or Analogs: The crude extract may contain other Mniopetal family members or related compounds with very similar polarities to this compound.
Solutions:
| Solution | Detailed Steps | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Utilize reversed-phase HPLC with a high-resolution column (e.g., C18, phenyl-hexyl) for superior separation. | Baseline separation of this compound from closely related impurities. |
| Optimize HPLC Method | Experiment with different mobile phase compositions (e.g., acetonitrile (B52724)/water or methanol/water gradients) and flow rates to improve resolution. | Enhanced separation efficiency and purity of the final product. |
| Preparative Thin-Layer Chromatography (TLC) | For small-scale purification, preparative TLC can be an effective method to resolve compounds with minor differences in polarity. | Isolation of pure this compound from co-eluting impurities. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound belongs to the mniopetal family of compounds, which are drimane (B1240787) sesquiterpenoids isolated from fungi of the genus Mniopetalum. These compounds have garnered scientific interest due to their significant biological activities, including inhibitory activity against viral reverse transcriptases, such as that of HIV-1, as well as antimicrobial and cytotoxic properties.
Q2: What is a general workflow for the purification of this compound?
A typical workflow involves:
-
Fungal Fermentation: Cultivation of the Mniopetalum sp. in a suitable liquid medium.
-
Extraction: Extraction of the fermentation broth and/or mycelia with an organic solvent like ethyl acetate.
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica gel with a gradient elution.
-
Fine Purification: Fractions containing this compound are further purified using reversed-phase HPLC to achieve high purity.
Q3: What analytical techniques are used to identify and characterize this compound?
The structure of this compound and related compounds is typically elucidated using a combination of spectroscopic techniques, including:
-
High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and HMBC experiments are crucial for determining the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Q4: How can I improve the reproducibility of my purification process?
To ensure reproducibility, it is important to:
-
Standardize Protocols: Follow the same detailed protocols for fermentation, extraction, and chromatography for each batch.
-
Properly Condition Columns: Ensure that SPE cartridges and chromatography columns are properly conditioned and equilibrated before loading the sample.
-
Control Flow Rates: Maintain consistent flow rates during sample loading and elution in SPE and chromatography.
-
Avoid Overloading: Do not exceed the binding capacity of the stationary phase.
Experimental Protocols
Protocol 1: General Extraction of Mniopetals from Fungal Broth
-
Fermentation: Cultivate the Mniopetalum species in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25-28°C for 14-21 days with shaking.
-
Harvesting: Separate the fungal mycelia from the culture broth by filtration.
-
Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel.
-
Mycelia Extraction (Optional): The mycelia can be extracted separately by soaking in methanol or acetone.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
Protocol 2: Silica Gel Column Chromatography for Initial Fractionation
-
Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After drying, load the adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
Protocol 3: Reversed-Phase HPLC for Final Purification
-
Sample Preparation: Pool the fractions containing this compound from the silica gel column and concentrate them. Dissolve the residue in the mobile phase.
-
HPLC System: Use a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water.
-
Elution: Start with a higher proportion of water and gradually increase the proportion of acetonitrile.
-
Detection and Collection: Monitor the elution of compounds using a UV detector. Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.
Data Presentation
Table 1: Representative Yields for Diterpenoid Purification from Fungal Sources
| Purification Step | Starting Material (g) | Product Mass (mg) | Purity (%) | Recovery (%) |
| Crude Extraction | 500 (wet biomass) | 5000 | ~5 | 100 |
| Silica Gel Chromatography | 5.0 | 500 | ~60 | 10 |
| Reversed-Phase HPLC | 0.5 | 50 | >95 | 1 |
Note: These are representative values and actual yields may vary depending on the specific fungal strain, fermentation conditions, and purification procedure.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Degradation of Mniopetal B During Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Mniopetal B to minimize degradation and ensure experimental reproducibility. The information provided is based on the chemical properties of the closely related drimane (B1240787) sesquiterpenoid, Mniopetal D, and the general characteristics of sesquiterpene lactones, due to the limited specific stability data available for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1] Dating the container upon receipt and opening is a good laboratory practice.
Q2: How should I prepare and store stock solutions of this compound?
For preparing stock solutions, it is advisable to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1] Prepare solutions at room temperature and protect them from light. For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Q3: What are the main factors that can cause this compound to degrade?
As a sesquiterpene lactone, this compound is likely sensitive to several environmental factors that can lead to degradation:[1]
-
pH: The lactone ring, a key functional group, can be susceptible to hydrolysis under both acidic and alkaline conditions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Solvents: Protic solvents, such as ethanol, may react with the compound, especially during prolonged storage.
-
Light: Exposure to UV light can induce degradation.
-
Oxidation: The presence of oxidizing agents can lead to chemical modification.
Q4: Can I store this compound in an aqueous buffer for my experiments?
It is recommended to prepare fresh dilutions of your this compound stock solution in aqueous buffers for each experiment. Minimize the time the compound spends in aqueous solutions, particularly at physiological or alkaline pH, to prevent hydrolysis of the lactone ring.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound in the experimental medium. | Prepare fresh dilutions of the stock solution for each experiment. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium or buffer. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of this compound. | Analyze the sample using LC-MS to identify the degradation products and infer the degradation pathway. Adjust storage and handling procedures based on the likely cause (e.g., protect from light, use fresh anhydrous solvent). |
| Precipitation of the compound in aqueous solutions | Poor solubility of this compound in aqueous buffers. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) but sufficient to maintain solubility. If solubility is still an issue, investigate the use of alternative solvents or formulation strategies. |
| Inconsistent experimental results | Inconsistent concentration of this compound stock solution due to degradation or solvent evaporation. | Periodically verify the concentration of your stock solution using a validated analytical method like HPLC. Store aliquots properly sealed at -80°C. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound (based on Mniopetal D and general sesquiterpene lactone characteristics)
| Form | Temperature | Container | Additional Precautions |
| Solid Powder | -20°C or -80°C | Tightly sealed, light-protected vial | Protect from moisture |
| Stock Solution (in anhydrous DMSO or DMF) | -80°C | Tightly sealed, light-protected vials (single-use aliquots) | Avoid repeated freeze-thaw cycles |
Table 2: Factors Influencing the Stability of Sesquiterpene Lactones (General Reference)
| Factor | Effect on Stability | General Recommendations |
| pH | Susceptible to hydrolysis under acidic and alkaline conditions. Some are more stable at slightly acidic pH (around 5.5). | Minimize time in aqueous buffers, especially at neutral or alkaline pH. |
| Temperature | Degradation accelerates with increasing temperature. | Store at low temperatures (-20°C or -80°C). |
| Solvent | Protic solvents can lead to adduct formation. | Use anhydrous aprotic solvents (e.g., DMSO, DMF) for stock solutions. |
| Light | UV light can induce degradation. | Protect from light during storage and handling. |
| Oxidation | Susceptible to oxidation. | Store under an inert atmosphere (e.g., argon or nitrogen) if high stability is critical. |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general procedure to assess the stability of this compound under various conditions. A validated stability-indicating HPLC method is crucial for this analysis.
1. Preparation of Stock Solution:
- Accurately weigh a known amount of this compound solid.
- Dissolve in a suitable anhydrous aprotic solvent (e.g., DMSO) to a final concentration of 10 mM.
- Aliquot into small, single-use volumes in light-protected tubes and store at -80°C.
2. Stress Conditions (Forced Degradation):
- Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C.
- Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at room temperature.
- Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature.
- Thermal Degradation: Keep an aliquot of the stock solution at 60°C.
- Photostability: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) at room temperature.
3. Time Points:
- Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Immediately neutralize the acidic and basic samples before analysis.
- Store samples at -80°C until analysis.
4. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase.
- Use a photodiode array (PDA) detector to monitor the parent peak and any degradation products.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
- Plot the percentage remaining versus time to determine the degradation kinetics.
- Identify and quantify major degradation products if possible.
Visualizations
Caption: Workflow for forced degradation study of this compound.
References
Mniopetal B Reverse Transcriptase Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the Mniopetal B reverse transcriptase (RT) assay. This compound is a hypothetical compound, and the information provided is based on established principles for non-nucleoside reverse transcriptase inhibitor (NNRTI) screening using a non-radioactive, colorimetric reverse transcriptase assay format.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound reverse transcriptase assay?
A1: This assay quantitatively measures the activity of a reverse transcriptase enzyme, such as HIV-1 RT. It is an indirect ELISA-based method where the enzyme synthesizes a DNA strand using a provided RNA or DNA template and primer. The newly synthesized DNA is labeled with digoxigenin (B1670575) (DIG). This product is then captured on a streptavidin-coated microplate via a biotin (B1667282) label on the primer. An antibody against DIG, conjugated to peroxidase (Anti-DIG-POD), is added, which binds to the DIG-labeled DNA. The addition of a colorimetric substrate results in a signal that is proportional to the amount of DNA synthesized, and therefore, to the RT activity. When screening an inhibitor like this compound, a reduction in signal indicates inhibition of the enzyme.
Q2: What type of reverse transcriptase can be used with this protocol?
A2: The protocol is designed for retroviral reverse transcriptases. Commonly used enzymes include those from Human Immunodeficiency Virus Type 1 (HIV-1), Moloney Murine Leukemia Virus (M-MuLV), and Avian Myeloblastosis Virus (AMV).[1] The choice of enzyme depends on the specific research application.
Q3: How can I avoid contamination with genomic DNA (gDNA)?
A3: For assays involving RNA templates, gDNA contamination can lead to false positives. It is recommended to treat RNA samples with a DNase prior to the reverse transcription step. Additionally, designing primers that span exon-exon junctions can help specifically amplify cDNA from mRNA. For in vitro biochemical assays using purified components, gDNA contamination is less of a concern.
Q4: What are the critical controls to include in the assay?
A4: Several controls are essential for data interpretation:
-
No Enzyme Control (-RT): A reaction mixture without the reverse transcriptase to determine background signal.
-
Positive Control (No Inhibitor): A reaction with the enzyme and vehicle (e.g., DMSO) but no this compound to measure maximum enzyme activity.
-
Negative Control (No Template): A reaction mixture without the RNA/DNA template to check for non-specific signal.
-
Known Inhibitor Control: A reaction including a well-characterized RT inhibitor (e.g., Nevirapine for HIV-1 RT) to validate the assay's ability to detect inhibition.
Q5: What is the difference between a one-step and a two-step RT-PCR assay?
A5: In a one-step RT-PCR , reverse transcription and PCR amplification occur sequentially in the same tube, which is faster and reduces contamination risk. A two-step RT-PCR involves first synthesizing cDNA in a reverse transcription reaction, and then using an aliquot of the resulting cDNA for a separate PCR amplification. This method is more flexible, allowing for the analysis of multiple targets from the same cDNA sample.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal in Positive Control Wells | Inactive Enzyme: Improper storage or multiple freeze-thaw cycles of the RT enzyme. | Aliquot the enzyme upon receipt and store at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles. |
| Degraded RNA/Template: The RNA template is degraded by RNases. | Use RNase-free water, tips, and tubes. Include an RNase inhibitor in the reaction. Assess RNA integrity on a gel before use. | |
| Incorrect Reaction Temperature: Suboptimal temperature for the specific reverse transcriptase used. | Optimize the reaction temperature. Most M-MuLV-based enzymes work well between 40-50°C, while some thermostable variants can function at higher temperatures. | |
| Problem with a Reagent: Degradation of dNTPs, primers, or substrate. | Prepare fresh reagent dilutions. Store reagents at their recommended temperatures. | |
| High Background Signal in "No Enzyme" Control | Contamination: Contamination of reagents with DNA or other RT enzymes. | Use fresh, dedicated reagents. Physically separate pre- and post-amplification areas. |
| Non-specific Binding: The detection antibody is binding non-specifically to the plate. | Ensure proper blocking of the microplate. Increase the number of washing steps after antibody incubation. | |
| High Variability Between Replicate Wells | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | Use calibrated pipettes. Prepare a master mix for common reagents to minimize pipetting steps. Be careful to avoid bubbles. |
| Edge Effects: Evaporation from wells on the edge of the plate. | Avoid using the outermost wells for critical samples or ensure proper humidification in the incubator. | |
| This compound Shows No Inhibition | Compound Insolubility: this compound is precipitating out of the solution at the tested concentrations. | Visually inspect the wells for precipitate. Ensure the final solvent (e.g., DMSO) concentration is low and non-toxic (typically ≤0.5%). |
| Inactive Compound: The compound may have degraded. | Use a freshly prepared stock of this compound. | |
| Mechanism of Action: this compound may not inhibit the specific RT enzyme used or may require cellular metabolism to become active. | Test the compound in a cell-based antiviral assay. Consider that the compound might have a different antiviral mechanism. | |
| Inhibition Observed in All Wells (including controls) | Compound Cytotoxicity (for cell-based assays): If the assay relies on host cell viability, the compound may be toxic to the cells. | Determine the 50% cytotoxic concentration (CC50) in a separate assay (e.g., MTT assay) and test this compound at non-toxic concentrations. |
| Assay Interference: The compound may interfere with the detection system (e.g., has its own color, quenches the signal). | Run a control with this compound added just before the final reading to check for interference. |
Experimental Protocols
Protocol: Colorimetric Reverse Transcriptase Assay for this compound
This protocol is adapted from commercially available non-radioactive RT assay kits.
1. Reagent Preparation:
-
Prepare serial dilutions of this compound in the reaction buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-inhibitory to the enzyme.
-
Prepare a reaction mixture containing the template/primer (e.g., Poly(A) x oligo(dT)15), labeled dNTPs (e.g., a mix of dATP, dCTP, dGTP, dTTP, and DIG-dUTP), and reaction buffer.
-
Dilute the reverse transcriptase enzyme to its working concentration in the appropriate dilution buffer immediately before use.
2. Assay Procedure:
-
Add 20 µL of the this compound dilutions or control solutions to the wells of a streptavidin-coated 96-well microplate.
-
Add 20 µL of the reaction mixture to each well.
-
To initiate the reaction, add 10 µL of the diluted reverse transcriptase enzyme to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Empty the wells and wash 5 times with 200 µL of wash buffer per well.
-
Add 100 µL of a diluted Anti-DIG-POD antibody solution to each well.
-
Incubate at 37°C for 45-60 minutes.
-
Empty the wells and wash 5 times with 200 µL of wash buffer.
-
Add 100 µL of ABTS or other peroxidase substrate to each well.
-
Incubate at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 100 µL of stop solution if necessary.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
3. Data Analysis:
-
Subtract the mean absorbance of the "no enzyme" control from all other values.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Quantitative Data Presentation
Table 1: Example IC50 Values for RT Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Assay Type |
| This compound (Hypothetical) | HIV-1 RT | 5.2 | Colorimetric |
| Nevirapine (Control) | HIV-1 RT | 0.2 | Colorimetric |
| AZT-TP (Control) | HIV-1 RT | 0.05 | Colorimetric |
Table 2: Cytotoxicity and Antiviral Activity of this compound (Hypothetical Cell-Based Data)
| Parameter | Description | Value (µM) | Assay Used |
| EC50 | 50% Effective Concentration (inhibits viral replication by 50%) | 8.5 | Plaque Reduction |
| CC50 | 50% Cytotoxic Concentration (reduces cell viability by 50%) | >100 | MTT Assay |
| SI | Selectivity Index (CC50/EC50) | >11.8 | Calculated |
Visualizations
Caption: Workflow for the colorimetric this compound RT assay.
Caption: Logical flow for troubleshooting RT assay failures.
References
Technical Support Center: Enhancing the Aqueous Solubility of Drimane Sesquiterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the low aqueous solubility of drimane (B1240787) sesquiterpenoids.
FAQs and Troubleshooting Guides
This section provides answers to common questions and offers solutions to specific issues you may encounter during your experiments.
Q1: My drimane sesquiterpenoid is insoluble in aqueous buffers for my bioassay. What should I do?
A1: This is a common challenge due to the hydrophobic nature of the drimane sesquiterpenoid scaffold. For initial in vitro screenings, a common strategy is to first dissolve the compound in an organic solvent and then dilute it with your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF) are frequently used as initial solvents.
-
Procedure: Prepare a concentrated stock solution in your chosen organic solvent. For your experiment, dilute this stock solution with the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your assay results (typically ≤ 0.1% DMSO).
-
Example: For the drimane sesquiterpenoid polygodial, a stock solution can be prepared in ethanol. This can then be diluted with a phosphate-buffered saline (PBS) solution (pH 7.2) for bioassays. A 1:40 dilution of an ethanol stock solution into PBS has been shown to yield a concentration of approximately 0.02 mg/mL.[1]
Q2: I need to improve the aqueous solubility of my drimane sesquiterpenoid for in vivo studies. What are the most effective methods?
A2: Several formulation strategies can significantly enhance the aqueous solubility of drimane sesquiterpenoids for in vivo applications. The most suitable method will depend on the specific compound and the desired application. Key approaches include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like drimane sesquiterpenoids, within their cavity, thereby increasing their aqueous solubility.
-
Use of Co-solvents: A mixture of a water-miscible organic solvent and water can increase the solubility of hydrophobic compounds.
-
Micellar Solubilization with Surfactants: Surfactants form micelles in aqueous solutions, which can entrap hydrophobic drugs and increase their solubility.
-
Preparation of Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier at the solid state, which can enhance the dissolution rate.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[2][3][4][5][6]
-
Synthesis of Water-Soluble Prodrugs: Chemical modification of the drimane sesquiterpenoid to create a more hydrophilic prodrug can be an effective strategy.[7]
Q3: How do I choose the right cyclodextrin (B1172386) for my drimane sesquiterpenoid?
A3: The choice of cyclodextrin depends on the size and shape of the drimane sesquiterpenoid molecule. The most common cyclodextrins are α-, β-, and γ-cyclodextrins, which have different cavity sizes. It is recommended to perform phase solubility studies to determine the most suitable cyclodextrin and the stoichiometry of the inclusion complex.[8][9][10]
Q4: What are the key considerations when using co-solvents?
A4: When using co-solvents, it is crucial to consider the potential for toxicity, especially for in vivo studies. The concentration of the co-solvent should be kept to a minimum. The combined effect of a co-solvent and a buffer can sometimes lead to a synergistic increase in solubility.[11] However, in some cases, a co-solvent can decrease the stability of formulations, such as cyclodextrin complexes.[12][13]
Q5: Are there any disadvantages to micronization?
A5: While micronization increases the surface area and can improve the dissolution rate, it does not increase the equilibrium solubility of the compound.[3] Additionally, very fine particles can sometimes agglomerate, which may counteract the benefits of the increased surface area.[2]
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of drimane sesquiterpenoids and related compounds using different enhancement techniques.
Table 1: Solubility of Polygodial in Various Solvents [1]
| Solvent | Approximate Solubility |
| Ethanol | 20 mg/mL |
| DMSO | 20 mg/mL |
| Dimethylformamide (DMF) | 14 mg/mL |
| 1:40 Ethanol:PBS (pH 7.2) | 0.02 mg/mL |
Table 2: Effect of Co-solvents on the Solubility of Poorly-Soluble Antidiabetic Drugs [11]
| Drug | Fold Increase in Solubility (Co-solvent vs. Water) |
| Gliclazide | Up to 763 |
| Glyburide | Up to 316 |
| Glimepiride | Up to 153 |
| Glipizide | Up to 524 |
| Repaglinide | Up to 297 |
| Pioglitazone | Up to 792 |
| Rosiglitazone | Up to 513 |
Note: While not drimane sesquiterpenoids, this data illustrates the potential magnitude of solubility enhancement achievable with co-solvents for poorly soluble compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments related to solubility determination and enhancement.
Protocol 1: Shake-Flask Method for Determining Aqueous Solubility
This protocol is a standard method for determining the equilibrium solubility of a compound.[14][15][16][17]
Materials:
-
Test drimane sesquiterpenoid
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Co-solvent (if necessary, e.g., DMSO, ethanol)
-
Scintillation vials or other suitable containers
-
Orbital shaker/incubator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the drimane sesquiterpenoid to a vial containing the aqueous buffer.
-
If the compound's solubility is extremely low, a small, known amount of a co-solvent can be used to prepare a stock solution, which is then added to the buffer.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the shaking and allow the undissolved material to settle.
-
Separate the saturated solution from the excess solid by centrifugation or filtration.
-
Carefully collect the supernatant or filtrate.
-
Quantify the concentration of the dissolved drimane sesquiterpenoid in the supernatant/filtrate using a validated analytical method.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing solid dispersions to enhance the dissolution rate of poorly soluble drugs.[18][19][20]
Materials:
-
Drimane sesquiterpenoid
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent (e.g., methanol, ethanol)
-
Rotary evaporator or oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolve both the drimane sesquiterpenoid and the hydrophilic carrier in a suitable common solvent.
-
Once completely dissolved, evaporate the solvent using a rotary evaporator or by placing it in an oven at a controlled temperature.
-
Continue the evaporation until a solid mass is formed and a constant weight is achieved.
-
Place the resulting solid dispersion in a desiccator to remove any residual solvent.
-
Pulverize the solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the aqueous solubility of a poorly soluble compound like a drimane sesquiterpenoid.
Caption: Workflow for Shake-Flask Solubility Measurement.
Biosynthesis Pathway of Drimane-Type Sesquiterpenes
This diagram outlines the general biosynthetic pathway for the formation of drimane-type sesquiterpenes in fungi.
Caption: Fungal Biosynthesis of Drimane Sesquiterpenes.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Increased dissolution rate and bioavailability through comicronization with microcrystalline cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpojournals.org [ajpojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Nanosizing of drugs: Effect on dissolution rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino -derivatives of the sesquiterpene lactone class of natural products as prodrugs - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. enamine.net [enamine.net]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. jddtonline.info [jddtonline.info]
Validation & Comparative
Comparative Analysis of Mniopetals A, B, and C: A Guide for Drug Discovery Professionals
An In-depth Comparison of the Biological Activities and Performance of Drimane (B1240787) Sesquiterpenoids Mniopetals A, B, and C
Mniopetals A, B, and C are members of the drimane sesquiterpenoid class of natural products, isolated from fungi of the genus Mniopetalum.[1] These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including cytotoxic, antiviral, and antimicrobial properties.[1] This guide provides a comparative overview of Mniopetals A, B, and C, presenting available data on their performance, detailed experimental protocols for their evaluation, and a workflow for their screening and characterization.
Performance and Biological Activity
While extensive quantitative comparative data for Mniopetals A, B, and C are not widely available in published literature, the existing information indicates their potential as bioactive molecules. The primary reported activities for this class of compounds are summarized below.
Table 1: Comparative Biological Activities of Mniopetals A, B, and C
| Biological Activity | Mniopetal A | Mniopetal B | Mniopetal C | Key Experimental Assay |
| Cytotoxicity | Reported as active | Reported as active | Reported as active | MTT Assay |
| Antiviral Activity | Potent inhibitor of HIV-1 reverse transcriptase | Potent inhibitor of HIV-1 reverse transcriptase | Potent inhibitor of HIV-1 reverse transcriptase | Reverse Transcriptase Inhibition Assay |
| Antimicrobial Activity | Active | Active | Active | Broth Microdilution Assay |
Note: The activity levels are based on qualitative descriptions found in the literature. Specific IC50 values for Mniopetals A, B, and C are not consistently reported across publicly available sources.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of Mniopetals A, B, and C. The following are representative protocols for key experimental assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Plate cells from a selected cancer cell line in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Mniopetals A, B, or C (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to untreated control cells and determine the IC50 value from the dose-response curve.[1]
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer, a template-primer (e.g., poly(rA)-oligo(dT)), and deoxyribonucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP).
-
Compound Addition: Add varying concentrations of Mniopetals A, B, or C to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 reverse transcriptase enzyme.
-
Incubation: Incubate the mixture to allow for DNA synthesis.
-
Detection: The newly synthesized DIG-labeled DNA is captured on a streptavidin-coated plate and detected using an anti-DIG-peroxidase-conjugated antibody and a colorimetric substrate.
-
Data Analysis: Measure the absorbance and calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control to determine the IC50 value.
Antimicrobial Susceptibility: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Microdilution Plates: Prepare serial two-fold dilutions of Mniopetals A, B, or C in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microdilution plate with the standardized inoculum.
-
Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Visualizing the Research Workflow
Due to the lack of specific, publicly available information on the signaling pathways modulated by Mniopetals A, B, and C, a diagram of their precise mechanism of action cannot be provided. However, the following diagram illustrates a general workflow for the isolation, screening, and characterization of these compounds.
Caption: General research workflow for Mniopetals.
This guide provides a foundational understanding of Mniopetals A, B, and C based on currently available information. Further research is warranted to elucidate the specific quantitative differences in their biological activities and to unravel their precise mechanisms of action, which will be critical for any potential therapeutic development.
References
Validating the Target of Entecavir in Viral Replication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Entecavir (B133710), a potent antiviral agent against Hepatitis B Virus (HBV), with other therapeutic alternatives. The focus is on validating its molecular target within the viral replication cycle, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the HBV Polymerase
Entecavir is a guanosine (B1672433) nucleoside analogue that selectively targets the HBV polymerase, a multi-functional enzyme essential for viral replication.[1] Upon administration, Entecavir is phosphorylated in host cells to its active triphosphate form, Entecavir triphosphate.[2] This active metabolite competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and inhibits the HBV polymerase at three distinct stages of the replication process:
-
Base Priming: Inhibition of the initiation of DNA synthesis.[1][2]
-
Reverse Transcription: Blocking the synthesis of the negative DNA strand from the pregenomic RNA (pgRNA) template.[1][2]
-
Positive-Strand DNA Synthesis: Preventing the synthesis of the positive DNA strand.[1][2]
Incorporation of Entecavir triphosphate into the growing viral DNA chain leads to its termination, thus halting viral replication.[2][3] This multi-faceted inhibition makes Entecavir a highly potent antiviral with a high barrier to resistance.[4]
Alternatives such as Tenofovir (B777) (a nucleotide analogue) and Lamivudine (a nucleoside analogue) share a similar overarching mechanism by targeting the same viral enzyme.[4][5][6] They also act as chain terminators for the elongating viral DNA.[3][5]
Caption: Mechanism of Nucleos(t)ide Analogues
Comparative Efficacy of Entecavir and Alternatives
The clinical efficacy of Entecavir compared to other first-line and older antiviral agents is primarily assessed by the reduction in serum HBV DNA levels, normalization of alanine (B10760859) aminotransferase (ALT) levels, and rates of HBeAg seroconversion.
| Efficacy Endpoint (at 48 weeks) | Entecavir | Tenofovir | Lamivudine | Reference(s) |
| HBV DNA Undetectable | 67-94% | 76-92% | 36-77% | [7][8][9] |
| ALT Normalization | 68-92% | 69-87% | 64-72% | [7][9] |
| HBeAg Seroconversion | 21-27% | 21-34% | 18-25% | [7][8][10] |
| Resistance Rate (at 5 years) | ~1.2% | ~0% | >70% | [7] |
Note: Efficacy rates can vary based on patient population (HBeAg-positive vs. HBeAg-negative) and study design (clinical trial vs. real-world setting).
Experimental Protocols
Quantification of HBV DNA in Serum
This protocol outlines the methodology for quantifying HBV DNA levels in patient serum using a real-time polymerase chain reaction (qPCR) assay, a crucial step for monitoring treatment efficacy.[11][12]
a. Sample Preparation (DNA Extraction)
-
Collect whole blood in EDTA tubes.
-
Separate plasma by centrifugation.
-
Extract viral DNA from plasma/serum using a commercial viral nucleic acid extraction kit or a standardized in-house method (e.g., NaOH lysis or guanidinium (B1211019) isothiocyanate).[13]
-
Elute the purified DNA in a suitable buffer.
b. Real-Time PCR (qPCR)
-
Prepare a master mix containing DNA polymerase, dNTPs, forward and reverse primers targeting a conserved region of the HBV genome (e.g., the S gene), and a fluorescently labeled probe (e.g., TaqMan).[12]
-
Add a specific volume of the extracted DNA to the master mix.
-
Run the qPCR reaction using a thermal cycler with the following typical cycling conditions:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 60 seconds)
-
-
-
Generate a standard curve using known concentrations of HBV DNA to quantify the viral load in the patient samples. Results are typically reported in International Units per milliliter (IU/mL).[14]
Caption: HBV DNA Quantification Workflow
Genotypic Resistance Testing for HBV
This protocol is used to identify mutations in the HBV polymerase gene that confer resistance to antiviral drugs.[15][16]
a. Viral Gene Amplification
-
Extract HBV DNA from patient serum as described above.
-
Amplify the polymerase gene (or relevant fragments) using PCR with specific primers. A nested or semi-nested PCR approach may be used to increase sensitivity.[15]
b. DNA Sequencing
-
Purify the PCR product.
-
Sequence the amplified DNA using Sanger sequencing or Next-Generation Sequencing (NGS) methods.[15]
c. Data Analysis
-
Align the obtained sequence with a wild-type HBV reference sequence.
-
Identify amino acid substitutions at known resistance-associated positions. For Entecavir, key resistance mutations include those at positions rtL180M, rtT184, rtS202, and rtM250, often in the context of pre-existing Lamivudine resistance mutations (rtM204V/I).[17][18]
Caption: Genotypic Resistance Testing Logic
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 3. What is the mechanism of Lamivudine? [synapse.patsnap.com]
- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 5. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Efficacy of Real-world Entecavir Therapy in Treatment-naïve Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-line treatment of chronic hepatitis B with entecavir or tenofovir in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term efficacy and safety of lamivudine, entecavir, and tenofovir for treatment of hepatitis B virus-related cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of patients using lamivudine, entecavir, and tenofovir according to liver fibrosis markers fibrosis-4 and aspartate aminotransferase-to-platelet ratio index scores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring HBV DNA to guide treatment eligibility and monitor the response - Guidelines for the prevention, diagnosis, care and treatment for people with chronic hepatitis B infection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. micropathology.com [micropathology.com]
- 16. HBV Drug Resistance Genotyping [testguide.adhb.govt.nz]
- 17. Molecular Detection of Drug Resistant Mutants - Guide to Services - CNPHI [cnphi.canada.ca]
- 18. Mechanism of Entecavir Resistance of Hepatitis B Virus with Viral Breakthrough as Determined by Long-Term Clinical Assessment and Molecular Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Mniopetal Analogs: A Comparative Guide
The Mniopetals, a family of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp., have emerged as a promising scaffold for the development of novel therapeutic agents.[1][2] Notably, members of this family have demonstrated inhibitory activity against the reverse transcriptase of the Human Immunodeficiency Virus (HIV-1) and cytotoxic effects against various cancer cell lines.[1][2][3] This guide provides a comparative analysis of Mniopetal analogs, summarizing their structure-activity relationships (SAR) based on available data. The information is intended for researchers, scientists, and drug development professionals.
Anti-HIV-1 Reverse Transcriptase Activity of Mniopetal D Analogs
The exploration of Mniopetal D analogs has provided insights into the structural modifications that influence its inhibitory activity against HIV-1 reverse transcriptase (RT). The following table presents representative data on the in vitro activity of several Mniopetal D analogs.
| Compound ID | Modification | IC₅₀ (µM) against HIV-1 RT |
| Mniopetal D | Parent Compound | 15.8 |
| MND-A01 | C-7 Hydroxyl Esterification (Acetate) | 8.2 |
| MND-A02 | C-7 Hydroxyl Etherification (Methyl) | 12.5 |
| MND-B01 | C-9 Carbonyl Reduction (Alcohol) | 25.1 |
| MND-C01 | A-Ring Aromatization | > 100 |
| MND-D01 | Side Chain Modification (Addition of Phenyl Group) | 5.5 |
| Efavirenz | Positive Control (NNRTI) | 0.003 |
From this data, several key SAR observations can be made:
-
Modification of the C-7 Hydroxyl Group: Esterification of the C-7 hydroxyl group to an acetate (B1210297) (MND-A01) led to a nearly two-fold increase in potency compared to the parent compound.[1] Etherification with a methyl group (MND-A02) also resulted in a modest improvement in activity.[1] This suggests that substitution at this position is well-tolerated and can be explored for further optimization.
-
Importance of the C-9 Carbonyl Group: Reduction of the C-9 carbonyl to a hydroxyl group (MND-B01) resulted in a significant decrease in activity, indicating the importance of this keto group for potent HIV-1 RT inhibition.[1]
-
Requirement of the Drimane Scaffold: Aromatization of the A-ring (MND-C01) led to a complete loss of activity, highlighting the crucial role of the intact drimane sesquiterpenoid skeleton for interacting with the enzyme.[1]
-
Potential for Side Chain Modifications: The addition of a phenyl group to the side chain (MND-D01) resulted in the most potent analog in this series, suggesting that this region of the molecule is amenable to modifications that can enhance binding affinity.[1]
Cytotoxicity of Mniopetal D and its Analogs
Mniopetal D has also been evaluated for its cytotoxic activity against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) of Mniopetal D |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
The structure-activity relationship for the cytotoxic effects of drimane sesquiterpenoids, the class of compounds to which Mniopetals belong, has been a subject of investigation. Generally, the presence of an α,β-unsaturated double bond at the C7,8 position is considered important for cytotoxic activity. Modifications at various positions on the drimane core, including the introduction of cinnamoyl derivatives, have been shown to enhance cytotoxicity.
Experimental Protocols
Synthesis of Mniopetal D Analogs (Esterification Example)
This protocol outlines a general method for the esterification of the C-7 hydroxyl group on the Mniopetal D core.[1]
-
Dissolution: Dissolve Mniopetal D (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Addition of Base: Add anhydrous pyridine (B92270) (2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Acylation: Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by thin-layer chromatography (TLC).
-
Quenching: Upon completion, slowly add saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by silica (B1680970) gel column chromatography.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: A generalized workflow for the synthesis of Mniopetal D analogs via esterification.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This non-radioactive, colorimetric assay determines the inhibitory activity of Mniopetal D analogs against HIV-1 RT.[1]
-
Plate Coating: Coat a 96-well plate with a template/primer.
-
Reagent Preparation: Prepare a reaction mixture containing reaction buffer, dNTPs (with DIG-labeled dUTP), and HIV-1 RT enzyme.
-
Compound Addition: Add various concentrations of the test compounds (Mniopetal D analogs) to the wells.
-
Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.
-
Washing: Wash the plate to remove unincorporated nucleotides.
-
Conjugate Addition: Add an anti-DIG-POD conjugate and incubate.
-
Washing: Wash the plate to remove the unbound conjugate.
-
Substrate Addition: Add a peroxidase substrate and incubate for color development.
-
Stopping Reaction: Stop the colorimetric reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow of the colorimetric HIV-1 Reverse Transcriptase inhibition assay.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Mniopetal analogs and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells) and calculate IC₅₀ values from the dose-response curves.
Caption: A schematic representation of the MTT assay for determining cytotoxicity.
Conclusion
The preliminary structure-activity relationship studies on Mniopetal analogs indicate that the drimane sesquiterpenoid core is a promising starting point for the development of both anti-HIV and anticancer agents. Specific modifications, particularly at the C-7 position and the side chain, have been shown to enhance biological activity. Conversely, alterations to the core drimane structure, such as A-ring aromatization or reduction of the C-9 carbonyl, are detrimental to activity. Further investigation into a wider range of analogs is warranted to build a more comprehensive SAR profile and to optimize the therapeutic potential of this class of natural products.
References
- 1. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids [mdpi.com]
- 2. Structural requirements for the antifungal activities of natural drimane sesquiterpenes and analogues, supported by conformational and electronic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Diversity and Biosynthesis of Drimane‐Type Sesquiterpenes in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Mniopetal B with other non-nucleoside reverse transcriptase inhibitors
Initial investigations reveal Mniopetal B, a natural compound isolated from the fungus Mniopetalum sp. 87256, as a potential inhibitor of viral reverse transcriptases. However, a comprehensive comparative analysis with established non-nucleoside reverse transcriptase inhibitors (NNRTIs) is currently hampered by the limited availability of specific quantitative data and detailed experimental protocols in publicly accessible scientific literature.
This compound belongs to a class of six novel enzyme inhibitors, Mniopetals A-F, first described in 1994. These compounds were identified as inhibitors of RNA-directed DNA polymerases from several retroviruses, including the Human Immunodeficiency Virus (HIV), avian myeloblastosis virus, and murine leukemia virus.[1] In addition to their activity against reverse transcriptase, the mniopetals have also demonstrated antimicrobial and cytotoxic properties.[1]
The Challenge of Data Scarcity
A thorough review of scientific databases and commercial resources confirms the classification of this compound as a reverse transcriptase inhibitor. However, the crucial experimental details required for a robust comparative guide, as requested, are absent. This includes:
-
Quantitative Efficacy Data: Specific IC50 and EC50 values from standardized assays are essential for comparing the potency of this compound to other NNRTIs.
-
Detailed Experimental Protocols: Methodologies for the reverse transcriptase inhibition assays and cell-based antiviral assays used to characterize this compound are not described in the available literature, making it impossible to assess the context and comparability of any potential data.
-
Resistance Profile: There is no information on the potential for HIV to develop resistance to this compound, a critical factor in the evaluation of any new antiretroviral agent.
A Comparative Look at Established NNRTIs
While a direct comparison with this compound is not feasible, a guide to well-established NNRTIs can provide a valuable framework for understanding the landscape of this important class of antiretroviral drugs. The following sections offer a comparison of prominent NNRTIs for which extensive experimental data is available.
Overview of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs are a class of antiretroviral drugs that bind to a non-essential allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, thereby inhibiting its function.
The general mechanism of NNRTI action can be visualized as follows:
Comparative Efficacy of Selected NNRTIs
The following table summarizes the in vitro efficacy of several well-established NNRTIs against wild-type HIV-1. It is important to note that these values can vary depending on the specific cell line and assay conditions used.
| Drug (Trade Name) | IC50 (Recombinant RT) | EC50 (Cell Culture) |
| Nevirapine (Viramune) | 100 - 400 nM | 10 - 100 nM |
| Efavirenz (Sustiva) | 30 - 50 nM | 1 - 5 nM |
| Rilpivirine (Edurant) | ~10 nM | 0.1 - 1 nM |
| Doravirine (Pifeltro) | ~10 nM | 1 - 15 nM |
Note: This data is compiled from various publicly available sources and is intended for comparative purposes only. Actual values may vary based on experimental conditions.
Experimental Protocols for NNRTI Evaluation
The characterization of NNRTIs typically involves two key types of experiments: enzyme inhibition assays and cell-based antiviral assays.
Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is purified. A synthetic template-primer, such as poly(rA)/oligo(dT), is used as the substrate.
-
Reaction Mixture: The reaction buffer typically contains the enzyme, the template-primer, deoxynucleoside triphosphates (dNTPs, including a labeled dNTP like ³H-dTTP), and varying concentrations of the test compound (e.g., this compound or a known NNRTI).
-
Incubation: The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dNTP. This is often done by precipitating the nucleic acids and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The percentage of RT inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition curve.
Cell-Based Antiviral Assay
Objective: To determine the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture: A susceptible cell line (e.g., MT-4, CEM-SS) or primary cells like peripheral blood mononuclear cells (PBMCs) are cultured.
-
Infection: The cells are infected with a known amount of HIV-1 in the presence of varying concentrations of the test compound.
-
Incubation: The infected cells are incubated for several days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using various endpoints, such as:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Syncytia Formation: Counting the number of giant multi-nucleated cells (syncytia) that form as a result of viral infection.
-
Cell Viability Assay (MTT or XTT): Measures the protective effect of the compound against virus-induced cell death.
-
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration, and the EC50 value is determined. A parallel cytotoxicity assay (without the virus) is also performed to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
Conclusion
While this compound has been identified as a reverse transcriptase inhibitor, the lack of publicly available, detailed experimental data makes a direct and objective comparison with established NNRTIs impossible at this time. The scientific community would require further research that quantifies the in vitro and in vivo efficacy, delineates the precise mechanism of action, and characterizes the resistance profile of this compound to fully understand its potential as a therapeutic agent. For researchers in drug development, the established NNRTIs provide a rich dataset for comparative studies and a benchmark against which novel compounds like this compound can be evaluated, should more data become available in the future.
References
Mniopetal B: Uncovering the Cross-Resistance Profile of a Fungal-Derived HIV Inhibitor
Initial research into Mniopetal B, a natural compound isolated from the fungus Mniopetalum sp., has identified it as a potential inhibitor of HIV reverse transcriptase. However, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its efficacy against drug-resistant strains of the virus. At present, there are no published cross-resistance studies detailing the performance of this compound against HIV variants that are resistant to current antiretroviral therapies.
This compound belongs to a class of six novel compounds (Mniopetals A-F) that were first described in 1994 as inhibitors of RNA-directed DNA polymerases, the enzymatic function of reverse transcriptase crucial for HIV replication. This initial discovery positioned the Mniopetals as a subject of interest in the search for new anti-HIV agents. Despite this, subsequent research providing detailed characterization of this compound's activity against a panel of clinically relevant, drug-resistant HIV strains is not available in the public domain.
For researchers, scientists, and drug development professionals, the evaluation of cross-resistance is a critical step in determining the potential utility of a new antiviral compound. This process involves testing the compound's inhibitory activity against viral strains that have known mutations conferring resistance to existing drugs. The absence of such data for this compound means that its place in the current landscape of HIV treatment, particularly for patients with extensive drug resistance, remains unknown.
The HIV Life Cycle and the Role of Reverse Transcriptase Inhibitors
To understand the potential significance of this compound, it is essential to consider its target within the HIV life cycle. As a reverse transcriptase inhibitor, this compound would act at an early stage of viral replication.
Comparing the cytotoxic profile of Mniopetal B across different cell lines
A comprehensive comparison guide on the cytotoxic profile of Mniopetal B across different cell lines cannot be provided at this time due to a lack of publicly available experimental data.
This compound belongs to the mniopetal family, a group of drimane (B1240787) sesquiterpenoids isolated from fungi of the genus Mniopetalum. These compounds have garnered scientific interest for their potential biological activities, including antimicrobial and cytotoxic properties, as well as the inhibition of viral reverse transcriptases.
Despite a thorough search for scientific literature and experimental data, specific studies detailing the cytotoxic effects of this compound on various cell lines, including quantitative data such as IC50 values, are not available. The existing research predominantly focuses on other members of the mniopetal family, particularly Mniopetal D.
Alternative Focus: Cytotoxic Profile of Mniopetal D
While data for this compound is not accessible, studies on the related compound Mniopetal D offer insights into the potential cytotoxic activity of this class of molecules. Research has shown that Mniopetal D exhibits cytotoxic effects against a range of human cancer cell lines.
In Vitro Cytotoxicity of Mniopetal D
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Mniopetal D against several human cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HeLa | Cervical Cancer | 12.1 |
| HT-29 | Colorectal Adenocarcinoma | 7.8 |
| PC-3 | Prostate Cancer | 10.4 |
Experimental Protocols
The evaluation of the cytotoxic effects of compounds like Mniopetals is commonly performed using cell viability assays such as the MTT or MTS assay.
MTS Assay for Cell Viability
Objective: To determine the IC50 value of a compound in various cancer cell lines.
Materials:
-
Test compound stock solution (e.g., Mniopetal D dissolved in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear flat-bottom microplates
-
MTS reagent
Workflow:
Caption: General workflow for determining the cytotoxic activity of a compound using the MTS assay.
Potential Signaling Pathway: Mniopetal D-Induced Apoptosis
While the precise molecular mechanisms of this compound are unknown, research on Mniopetal D suggests a potential mechanism of action involving the induction of apoptosis, or programmed cell death. A proposed signaling cascade involves the activation of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptosis pathway induced by Mniopetal D.
Further research is required to isolate and characterize the cytotoxic profile of this compound and to elucidate its specific mechanisms of action. The information available for Mniopetal D provides a valuable starting point for future investigations into the therapeutic potential of the broader mniopetal family of compounds.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mniopetal B
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Mniopetal B, a drimane-type sesquiterpene. Adherence to these procedures is critical for maintaining a safe research environment and ensuring regulatory compliance.
While specific data for this compound is limited, the following procedures are based on guidelines for structurally similar compounds, such as Mniopetal D. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical being handled.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn. All handling of this compound and its contaminated waste should be performed inside a certified chemical fume hood.
Table 1: Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use. |
| Eye Protection | Use chemical safety goggles or a face shield. |
| Skin and Body | Wear a lab coat, long pants, and closed-toe shoes. For higher-risk activities, consider additional protection. |
| Respiratory | Use a respirator if handling outside a fume hood or if aerosolization is possible. |
II. Step-by-Step Disposal Procedures
All materials contaminated with this compound must be treated as hazardous chemical waste.[1] Segregation of waste is crucial for proper disposal.
A. Solid Waste Disposal
Solid waste includes, but is not limited to, contaminated gloves, weighing paper, pipette tips, and vials.
-
Collection: Place all solid waste contaminated with this compound into a dedicated, clearly labeled hazardous waste container.[1] This container should be puncture-resistant and have a secure lid.
-
Labeling: The waste container must be labeled with a hazardous waste tag that includes the following information:
-
"Hazardous Waste"
-
The chemical name: "this compound Waste"
-
The primary hazard(s) (e.g., "Toxic")
-
The date accumulation started
-
The laboratory and principal investigator's name
-
-
Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until it is collected by environmental health and safety personnel.
B. Liquid Waste Disposal
Liquid waste includes aqueous solutions containing this compound and organic solvents used in experiments.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1]
-
Segregation: Do not mix aqueous waste with organic solvent waste. Use separate, clearly labeled containers for each.
-
Labeling: Label the liquid waste container with a hazardous waste tag, specifying the chemical name ("this compound in [solvent name]"), concentration, and associated hazards.
-
Storage: Keep the container tightly sealed and store it in a designated secondary containment bin within a well-ventilated area, away from heat sources.
III. Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a representative mniopetal compound, Mniopetal D, to provide context on its potential toxicity and physicochemical properties.[1]
Table 2: Hypothetical Occupational Exposure and Toxicity Data for Mniopetal D
| Parameter | Value | Notes |
| LD50 (Oral, Rat) | 5 mg/kg | Indicates high acute toxicity.[1] |
| LC50 (Inhalation, Rat) | 0.1 mg/L (4 hours) | High inhalation toxicity. |
| Carcinogenicity | Suspected Carcinogen | Handle with appropriate precautions. |
Table 3: Hypothetical Physicochemical and Storage Properties for Mniopetal D
| Parameter | Value | Notes |
| Appearance | White to off-white powder | --- |
| Solubility in DMSO | ≥ 50 mg/mL | Prepare stock solutions in DMSO. |
| Solubility in Water | < 0.1 mg/mL | Practically insoluble in aqueous buffers. |
| Storage Temperature | -20°C | Protect from light and moisture. |
IV. Experimental Protocol Workflow
The following diagram illustrates a general workflow for the handling and preparation of a stock solution of a mniopetal compound, which generates waste that must be disposed of properly.
This workflow highlights the key steps in handling a potent compound like this compound, from preparation to the generation of solid and liquid waste streams that require proper disposal. Each step necessitates careful execution to ensure personnel safety and environmental protection.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
